KRAS G12C inhibitor 16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21ClFN3O3 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
1-[(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-14-methyl-9-oxa-2,5,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-5-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H21ClFN3O3/c1-3-20(31)28-7-8-29-14(11-28)12-32-19-10-27-23-13(2)21(16(25)9-15(23)24(19)29)22-17(26)5-4-6-18(22)30/h3-6,9-10,14,30H,1,7-8,11-12H2,2H3/t14-/m1/s1 |
InChI Key |
BATBWOGNVDIMCI-CQSZACIVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of KRAS G12C Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Targeting KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cell signaling, acting as a molecular switch that regulates cell growth, proliferation, and survival[1][2]. As a small GTPase, KRAS cycles between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state[1][3]. Mutations in the KRAS gene are among the most common drivers in human cancers, leading to its classification as a primary oncogene[4].
The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC)[1][5]. This mutation impairs the intrinsic ability of KRAS to hydrolyze GTP, trapping the protein in a constitutively active state and driving uncontrolled cell proliferation[1][2]. For decades, the high affinity of KRAS for GTP and the absence of deep binding pockets made it notoriously difficult to target, earning it the moniker "undruggable"[4][6].
The development of covalent inhibitors that specifically target the mutant cysteine of KRAS G12C represents a landmark achievement in oncology[4][6]. These molecules have demonstrated significant clinical activity, validating direct KRAS inhibition as a therapeutic strategy[4]. This guide elucidates the core mechanism of action of this revolutionary class of drugs.
Core Mechanism of Action: Covalent Trapping of the Inactive State
The foundational mechanism of KRAS G12C inhibitors is the irreversible, covalent modification of the mutant cysteine residue[1][5][7]. This interaction is highly specific and relies on the unique chemical properties of the G12C mutation.
Key Steps:
-
Selective Binding: The inhibitors are designed to fit into a previously unknown allosteric pocket, termed the Switch-II pocket (S-IIP), which is accessible only when KRAS G12C is in its inactive, GDP-bound state[5][7][8].
-
Covalent Bond Formation: Once non-covalently bound within the S-IIP, a reactive group on the inhibitor forms a permanent covalent bond with the thiol group of the cysteine-12 residue[1].
-
Conformational Lock: This irreversible bond locks the KRAS G12C protein in the inactive GDP-bound conformation[1][4][5][6].
-
Inhibition of Nucleotide Exchange: By trapping KRAS in the "off" state, the inhibitors prevent the exchange of GDP for GTP, a critical step for KRAS activation that is often promoted by guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1[2][9].
This mechanism effectively shuts down the oncogenic activity of the mutant protein, preventing it from engaging with downstream effectors[1].
Inhibition of Downstream Oncogenic Signaling
By locking KRAS G12C in an inactive state, these inhibitors effectively abrogate the constitutive activation of its downstream effector pathways. The two primary signaling cascades driven by active KRAS are the MAPK and PI3K-AKT-mTOR pathways, both of which are critical for tumor cell proliferation and survival[1][2][9].
-
MAPK Pathway (RAF-MEK-ERK): This is a central signaling cascade that controls cell division and proliferation. Inhibition of KRAS G12C leads to a rapid decrease in the phosphorylation of downstream kinases MEK and ERK[3].
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. KRAS G12C inhibition also suppresses the phosphorylation of AKT and other key nodes in this cascade[3][7].
The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in KRAS G12C-dependent cancer cells[4][6].
Quantitative Data: Potency and Binding Kinetics
The efficacy of KRAS G12C inhibitors is quantified through various metrics, including cell-based potency (IC50) and biochemical binding kinetics.
Table 1: Representative Anti-proliferative Activity (IC50) of KRAS G12C Inhibitors
The half-maximal inhibitory concentration (IC50) measures the inhibitor's effectiveness in preventing cancer cell proliferation. Values can vary based on the cell line and assay conditions[10].
| Cell Line | KRAS G12C Status | Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | Homozygous | Adagrasib (MRTX849) | 10 - 100 | [10] |
| NCI-H1373 | Heterozygous | Adagrasib (MRTX849) | 5 - 67 | [10] |
| Calu-1 | Heterozygous | Adagrasib (MRTX849) | 5 - 67 | [10] |
| NCI-H2122 | Heterozygous | ARS-1620 | Varies | [10] |
Table 2: Binding Affinity and Kinetics of ARS-853
ARS-853 was a pioneering tool compound. Its interaction with KRAS G12C involves an initial non-covalent binding (defined by Kd or Ki) followed by irreversible covalent bond formation (kinact)[2].
| Parameter | Value | Method | Reference |
| Binding Affinity | |||
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-flow Fluorescence Spectroscopy | [2][11][12] |
| Kinetics | |||
| Second-order rate constant (kinact/Ki) | 2770 ± 10 M-1s-1 | Stopped-flow Fluorescence Spectroscopy | [2] |
Experimental Protocols
Characterizing the mechanism of action of a KRAS G12C inhibitor involves a suite of biochemical and cell-based assays.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies metabolically active cells by measuring ATP levels to determine the IC50 value of the inhibitor[10].
-
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358).
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitor and DMSO (vehicle control).
-
96-well opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Methodology:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 90 µL of medium. Incubate overnight (37°C, 5% CO2)[10].
-
Compound Treatment: Prepare serial dilutions of the inhibitor. Add 10 µL of diluted compound or DMSO to the appropriate wells[10].
-
Incubation: Incubate plates for 72-120 hours[10].
-
Assay Procedure: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal[10].
-
Data Acquisition: Record luminescence using a plate-reading luminometer[10].
-
Analysis: Normalize data to DMSO controls and calculate the IC50 value using non-linear regression[10].
-
Protocol 2: Western Blot for Downstream Signaling
This protocol assesses the inhibition of KRAS downstream pathways by measuring the phosphorylation levels of key proteins like ERK and AKT[10].
-
Materials:
-
KRAS G12C mutant cells.
-
Test inhibitor, DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, loading control like GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a set time (e.g., 2-24 hours).
-
Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Apply chemiluminescent substrate and image the blot.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
-
Protocol 3: Mass Spectrometry for Covalent Target Engagement
This method provides direct evidence of covalent bond formation between the inhibitor and the KRAS G12C protein.
-
Materials:
-
Purified recombinant KRAS G12C protein.
-
Test inhibitor.
-
Reaction buffer.
-
Mass spectrometer (e.g., LC-MS/MS).
-
-
Methodology:
-
Reaction: Incubate purified KRAS G12C protein with the inhibitor at a defined concentration and temperature for various time points[2].
-
Sample Preparation: Quench the reaction. The protein sample may be digested (e.g., with trypsin) or analyzed intact.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The intact protein or the specific peptide containing the Cys12 residue is analyzed.
-
Data Analysis: Compare the mass spectra of the treated versus untreated protein. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding. The percentage of modified protein can be calculated by comparing the relative abundance of the unmodified and modified species[2].
-
Mechanisms of Resistance
Despite the initial efficacy of KRAS G12C inhibitors, tumors can develop resistance through various mechanisms, which can be broadly categorized as intrinsic (pre-existing) or acquired (developing during treatment)[4][9][13].
-
On-Target Alterations: Secondary mutations in the KRAS gene itself can prevent inhibitor binding[13]. Amplification of the KRAS G12C allele can also overcome the inhibitory effect[8].
-
Bypass Signaling: Tumors can evade KRAS blockade by reactivating the MAPK or PI3K pathways through other means. This frequently involves the activation of upstream receptor tyrosine kinases (RTKs) like EGFR, FGFR, or MET[4][6][13][14].
-
Downstream Mutations: Acquired mutations in genes downstream of KRAS, such as in the MAPK pathway, can render the cell independent of KRAS signaling[8][15].
-
Histologic Transformation: In some cases, the tumor may change its cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, a state that is less dependent on the original oncogenic driver[8].
Conclusion
KRAS G12C inhibitors have fundamentally changed the therapeutic landscape for cancers driven by this specific mutation. Their mechanism of action, centered on the covalent and irreversible trapping of KRAS G12C in an inactive state, effectively abrogates downstream oncogenic signaling[1]. Understanding this core mechanism, the methods used for characterization, and the pathways of emergent resistance is essential for optimizing current therapies and developing next-generation strategies to provide more durable responses for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 14. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver [mdpi.com]
- 15. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Profile of KRAS G12C Inhibitor 16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical profile of KRAS G12C inhibitor 16, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. This document details its inhibitory activity, cellular effects, and the methodologies for its characterization.
Introduction
The KRAS protein is a key molecular switch in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The G12C mutation, where glycine (B1666218) at codon 12 is substituted with cysteine, results in a constitutively active KRAS protein, a driver of numerous cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling. This compound, also identified as compound 3-11 and compound 39 in patent literature, has demonstrated significant potency in both biochemical and cellular assays.[1][2][3]
Quantitative Biochemical and Cellular Data
The inhibitory activity of this compound has been characterized through various assays to determine its potency at both a biochemical and cellular level. The key quantitative data are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value |
| Compound Name | This compound (also known as compound 3-11) |
| Molecular Formula | C₂₄H₂₁ClFN₃O₃ |
| Molecular Weight | 453.89 g/mol |
| CAS Number | 2349392-79-4[2] |
Table 2: In Vitro Inhibitory Activity
| Assay Type | Parameter | Value | Cell Line (for cellular assays) |
| Biochemical Assay | IC₅₀ | 0.457 µM | N/A |
| KRas(G12C) Inhibition | IC₅₀ | 97 nM[2][4] | N/A |
| p-ERK Inhibition Assay | IC₅₀ | 3.06 µM | MIA PaCA-2 |
| p-ERK Inhibition Assay | IC₅₀ | 11.1 µM | A549 |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by disrupting the constitutively active KRAS G12C signaling cascade. In its active, GTP-bound state, KRAS G12C promotes the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. By covalently binding to the cysteine-12 residue, the inhibitor locks KRAS G12C in an inactive GDP-bound conformation, preventing its interaction with downstream effectors and abrogating these oncogenic signals.
Experimental Protocols
Detailed experimental protocols for the characterization of KRAS G12C inhibitors are crucial for the reproducibility and interpretation of results. The following are representative protocols for the key assays used to evaluate inhibitors like this compound.
Biochemical KRAS G12C Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of the inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation. A time-resolved fluorescence energy transfer (TR-FRET) format is commonly used.
Objective: To determine the IC₅₀ value of the inhibitor against KRAS G12C in a biochemical setting.
Materials:
-
Recombinant human KRAS G12C protein
-
SOS1 (Son of Sevenless 1) catalytic domain (a Guanine Nucleotide Exchange Factor)
-
Terbium (Tb)-labeled anti-His-tag antibody
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture: Add the KRAS G12C protein and the inhibitor to the wells of the 384-well plate. Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiation of Nucleotide Exchange: Add a mixture of the SOS1 protein and the fluorescently labeled GTP analog to initiate the nucleotide exchange reaction.
-
Detection: After an incubation period (e.g., 30 minutes), add the Tb-labeled antibody that binds to the His-tagged KRAS G12C protein.
-
Data Acquisition: Read the plate using a spectrofluorometer capable of TR-FRET. The FRET signal is generated when the fluorescent GTP binds to KRAS, bringing it into proximity with the Tb-labeled antibody.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular p-ERK Inhibition Assay (Western Blot)
This assay determines the inhibitor's ability to block the KRAS G12C signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.
Objective: To determine the IC₅₀ value of the inhibitor for the inhibition of ERK phosphorylation in KRAS G12C mutant cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., MIA PaCA-2, A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against p-ERK. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow
The characterization of a novel KRAS G12C inhibitor typically follows a logical progression from initial biochemical screening to more complex cellular and in vivo models.
Conclusion
This compound is a potent inhibitor of the KRAS G12C oncoprotein, demonstrating significant activity in both biochemical and cellular assays. Its ability to effectively block the downstream MAPK signaling pathway highlights its potential as a therapeutic agent for KRAS G12C-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel KRAS G12C inhibitors. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its therapeutic potential.
References
Preclinical Data Dossier: KRAS G12C Inhibitor 16 and the Landscape of Targeted Covalent Inhibition
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the preclinical data for KRAS G12C inhibitor 16, also identified as compound 3-11. Due to the limited public availability of extensive preclinical data specifically for this compound, this document establishes a broader context by presenting its known characteristics alongside a detailed examination of the preclinical profiles of well-characterized KRAS G12C inhibitors. This approach offers a framework for understanding the evaluation and mechanism of this class of targeted therapies.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling, governing cell proliferation, differentiation, and survival.[1] The G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, compromises the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1] This leads to aberrant activation of downstream pro-proliferative pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving oncogenesis in a significant fraction of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors.[1][2]
KRAS G12C inhibitors are a class of small molecules designed to covalently bind to the mutant cysteine residue at position 12.[1] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound conformation, thereby inhibiting downstream signaling and suppressing cancer cell proliferation and survival.[1]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound and other notable inhibitors from this class.
Table 1: In Vitro Biochemical and Cellular Activity
| Inhibitor | Target | Assay Type | IC50 (µM) | Cell Line | p-ERK Inhibition IC50 (µM) | Reference |
| KRAS inhibitor-16 (compound 3-11) | KRAS G12C | Biochemical | 0.457 | - | - | [3] |
| KRAS inhibitor-16 (compound 3-11) | p-ERK | Cellular | - | MIA PaCa-2 | 3.06 | [3] |
| KRAS inhibitor-16 (compound 3-11) | p-ERK | Cellular | - | A549 | 11.1 | [3] |
| MRTX849 (Adagrasib) | KRAS G12C | Cell Viability (2D) | 0.01 - 0.973 | Various KRAS G12C mutant | - | [4] |
| MRTX849 (Adagrasib) | KRAS G12C | Cell Viability (3D) | 0.0002 - 1.042 | Various KRAS G12C mutant | - | [4] |
| AMG510 (Sotorasib) | KRAS G12C | Biochemical | - | - | - | [5] |
| AMG510 (Sotorasib) | KRAS G12C | Cell Viability | - | KRAS G12C mutant | - | [5] |
| 143D | KRAS G12C | Cell Viability | 0.005 - 0.067 | Various KRAS G12C mutant | - | [6] |
| ASP2453 | KRAS G12C | Cell Proliferation | - | KRAS G12C mutant | - | [7] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Inhibitor | Model Type | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| MRTX849 (Adagrasib) | CDX & PDX | Various | 100 mg/kg/day, oral | Significant regression in 17 of 26 models | [4] |
| Compound A | Xenograft | Pancreatic (MiaPaCa2) | 1, 5, 30 mg/kg, once daily | Dose-dependent | [8] |
| 143D | Xenograft | Various KRAS G12C mutant | Not specified | Dose-dependent inhibition | [9] |
| ARS1620 | Xenograft | NSCLC (SW1573) | Not specified | Effective in combination with PI3K inhibitor | [10] |
| ASP2453 | Xenograft | NSCLC (NCI-H1373) | Not specified | Significant | [7] |
Table 3: Pharmacokinetic Parameters
| Inhibitor | Species | Dose | T1/2 (h) | Cmax (ng/mL) | AUC (h*ng/g) | Reference | |---|---|---|---|---|---| | 143D | Rat | 10 mg/kg, oral | 5.2 | - | 1588 |[9] | | 143D | Mouse | 5 mg/kg, IV | Longer than comparator | Higher than comparator | Higher than comparator |[9] | | Adagrasib (MRTX849) | Rat | Not specified | - | - | - |[11] |
Experimental Protocols
Biochemical Assay for KRAS G12C Target Engagement
Objective: To quantify the direct inhibitory activity of a compound against the KRAS G12C protein.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in a suitable system (e.g., E. coli) and purified using standard chromatographic techniques.[1]
-
Nucleotide Exchange Assay: The intrinsic and guanine (B1146940) nucleotide exchange factor (GEF)-catalyzed (e.g., SOS1) exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for GTP on the KRAS G12C protein is monitored by measuring the change in fluorescence.[1]
-
Inhibitor Incubation: The purified KRAS G12C protein is pre-incubated with a range of concentrations of the test inhibitor for a specified duration.[1]
-
Data Analysis: The concentration of the inhibitor that results in a 50% reduction in the nucleotide exchange rate (IC50) is determined by fitting the dose-response data to a suitable pharmacological model.
Cell-Based Assay for Downstream Signaling Inhibition (p-ERK)
Objective: To assess the ability of an inhibitor to block KRAS G12C-mediated downstream signaling within a cellular context.
Methodology:
-
Cell Culture: A human cancer cell line harboring the KRAS G12C mutation (e.g., MIA PaCa-2, A549, NCI-H358) is cultured under standard conditions.[3][4]
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 24 hours).[4]
-
Protein Extraction and Western Blotting: Following treatment, cells are lysed, and total protein is extracted. Protein concentrations are quantified, and equal amounts are resolved by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.[4]
-
Data Quantification: The intensity of the p-ERK and total ERK bands is quantified using densitometry. The ratio of p-ERK to total ERK is calculated for each treatment condition, and the IC50 for p-ERK inhibition is determined.[4]
Cell Viability and Proliferation Assays
Objective: To determine the effect of the inhibitor on the growth and survival of KRAS G12C-mutant cancer cells.
Methodology:
-
Cell Seeding: KRAS G12C-mutant and wild-type KRAS cells are seeded in 96-well plates.[4]
-
Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor for an extended period (e.g., 3-12 days).[4]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis: The luminescence signal is normalized to vehicle-treated controls, and the IC50 value, representing the concentration of inhibitor required to reduce cell viability by 50%, is calculated.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells harboring the KRAS G12C mutation are subcutaneously injected into immunocompromised mice.[4]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.[4]
-
Drug Administration: The inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule.[4]
-
Tumor Measurement and Data Analysis: Tumor volume is measured regularly throughout the study. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.[4]
Visualizing the Mechanism and Workflow
Signaling Pathway of KRAS G12C and Point of Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of potent and selective KRAS G12C inhibitor with efficacy in cancer models | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of a Novel KRAS G12C Inhibitor Series: A Technical Guide
Introduction: The discovery of small molecules capable of covalently targeting the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in oncology. These inhibitors lock the KRAS protein in its inactive, GDP-bound state, preventing downstream signaling and tumor proliferation. This technical guide provides an in-depth look at the target selectivity profile of a promising series of KRAS G12C inhibitors, with a focus on the preclinical data of the clinical candidate glecirasib (B12386130) (JAB-21822). The specific molecule "KRAS G12C inhibitor 16" (also known as compound 16 or JAB-16) is an early compound in this series, whose structure in complex with KRAS G12C is documented in the Protein Data Bank (PDB ID: 9KPM).[1] Glecirasib was developed from this scaffold and represents the fully optimized clinical candidate, for which extensive selectivity and potency data are available.[2][3]
Core Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in critical signaling pathways regulating cell growth, differentiation, and survival. The G12C mutation results in a constitutively active protein that drives oncogenesis. Glecirasib and its precursors are highly selective, orally bioavailable, covalent inhibitors that bind to an allosteric "switch-II" pocket, which is present in the inactive GDP-bound state of the KRAS G12C protein.[4][5] By covalently binding to the mutant cysteine at position 12, the inhibitor traps KRAS G12C in this inactive conformation, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling.[4]
Data Presentation: Quantitative Selectivity Profile
The selectivity of a KRAS G12C inhibitor is paramount to its therapeutic index, minimizing off-target effects while maximizing on-target potency. The following tables summarize the quantitative data for glecirasib (JAB-21822), demonstrating its high potency and selectivity.
Table 1: Biochemical and Cellular Potency against KRAS G12C
| Assay Type | Cell Line / Protein | Metric | Value (nmol/L) |
| p-ERK Inhibition | NCI-H358 (KRAS G12C) | IC₅₀ | 12.1 |
| Cell Viability (3D) | NCI-H1373 (KRAS G12C) | IC₅₀ | 11.8 (median of 7 lines) |
| Cell Viability (3D) | Non-KRAS G12C cell lines | IC₅₀ | 8,159 (median of 3 lines) |
Data sourced from preclinical studies on glecirasib.[6]
The data clearly indicates sub-nanomolar to low nanomolar potency in inhibiting the direct downstream effector (p-ERK) and in reducing the viability of cancer cells harboring the KRAS G12C mutation. Notably, there is a greater than 500-fold selectivity window when comparing the effect on KRAS G12C mutant cells versus non-mutant cells in both p-ERK and cell viability assays.[6]
Table 2: Cross-Reactivity Profile against other RAS Isoforms
| Target Protein | Assay Type | Metric | Result |
| KRAS WT, HRAS, NRAS | Biochemical Assays | Selectivity | High level of selectivity over wild-type isoforms |
| HRAS G12C | Cellular Assays | Potency | Potent Inhibitory Effect |
| NRAS G12C | Cellular Assays | Potency | Potent Inhibitory Effect |
| KRAS G12C Double Mutants | Cellular Assays | Potency | Effective against several adagrasib-resistant mutants |
Data sourced from preclinical studies on glecirasib.[5][6]
These results show that glecirasib is not only selective for the G12C mutation over wild-type RAS but is also a potent pan-RAS G12C inhibitor, effectively targeting the mutation when it occurs in HRAS and NRAS as well.[5]
Mandatory Visualization
KRAS Signaling Pathway and Inhibitor Point of Intervention
The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for a covalent G12C inhibitor.
Caption: The KRAS signaling cascade and the intervention point of covalent G12C inhibitors.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a novel KRAS inhibitor.
Caption: Workflow for determining the target selectivity profile of a KRAS G12C inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity data. Below are outlines for key experiments used in the characterization of inhibitors like glecirasib.
Biochemical Nucleotide Exchange Assay (TR-FRET)
-
Objective: To measure the inhibitor's potency in preventing SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.
-
Principle: This assay uses Time-Resolved Fluorescence Energy Transfer (TR-FRET). Recombinant KRAS protein is bound to a fluorescently labeled GDP analog. A GTP analog is labeled with a FRET acceptor. In the presence of the exchange factor SOS1, the fluorescent GDP is exchanged for the acceptor-labeled GTP, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor that locks KRAS in the GDP-bound state will prevent this exchange, leading to a reduction in the FRET signal.
-
Methodology:
-
Reagent Preparation: Recombinant, purified KRAS proteins (G12C, WT, other mutants), fluorescently labeled GDP, acceptor-labeled GTP, and the catalytic domain of SOS1 (SOScat) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: Purified KRAS G12C protein is incubated with a serial dilution of the test compound for a defined period to allow for covalent bond formation.
-
Exchange Reaction: The nucleotide exchange reaction is initiated by adding SOScat and the acceptor-labeled GTP.
-
Signal Detection: The TR-FRET signal is read over time on a plate reader.
-
Data Analysis: The rate of nucleotide exchange is calculated. The inhibitor concentration that causes 50% inhibition of the exchange rate (IC₅₀) is determined by fitting the data to a dose-response curve.
-
Cellular p-ERK Inhibition Assay (Western Blot)
-
Objective: To determine the inhibitor's potency in blocking the KRAS downstream signaling pathway within a cellular context.
-
Principle: KRAS activation leads to the phosphorylation of downstream kinases, including ERK. This assay quantifies the level of phosphorylated ERK (p-ERK) in cells treated with the inhibitor. A reduction in p-ERK levels indicates successful on-target inhibition of KRAS signaling.
-
Methodology:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured to sub-confluency.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for p-ERK and total ERK (as a loading control).
-
Detection: Membranes are incubated with secondary antibodies conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.
-
Cysteine-Reactivity Chemoproteomics
-
Objective: To assess the global selectivity of the covalent inhibitor against all reactive cysteines across the entire proteome.
-
Principle: This mass spectrometry-based technique identifies the covalent targets of an electrophilic compound in a complex biological sample. Cells are treated with the inhibitor, and the remaining, unbound cysteines are labeled with a "light" isotopic probe. A control sample is labeled with a "heavy" isotopic probe. The samples are combined, digested, and analyzed by LC-MS/MS. The ratio of heavy to light peptides reveals which cysteines were occupied by the inhibitor.
-
Methodology:
-
Cell Treatment: KRAS G12C cells are treated with the inhibitor or vehicle control.
-
Lysis and Labeling: Cells are lysed, and the proteome is treated with a cysteine-reactive probe (e.g., iodoacetamide) to block any remaining free thiols.
-
Protein Digestion: Proteins are digested into peptides, typically with trypsin.
-
Enrichment: Covalently modified peptides are enriched from the complex mixture.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by high-resolution mass spectrometry to identify the specific proteins and cysteine residues that were targeted by the inhibitor.
-
Data Analysis: Sophisticated software is used to identify and quantify thousands of cysteine-containing peptides, revealing the on-target (KRAS G12C) and any potential off-target covalent binding sites.
-
Conclusion
The preclinical selectivity profile of glecirasib (JAB-21822), a clinical candidate from the same series as "this compound," demonstrates a highly potent and selective mechanism of action.[5][6] Through a combination of biochemical, cell-based, and proteomic assays, it has been shown to potently inhibit KRAS G12C signaling with a wide therapeutic window over non-mutant cells and wild-type RAS isoforms.[6] Its ability to also inhibit HRAS and NRAS G12C mutations further broadens its potential clinical utility.[5] This comprehensive approach to characterizing target selectivity is essential for the development of safe and effective targeted therapies in oncology.
References
- 1. rcsb.org [rcsb.org]
- 2. Design, Structure Optimization, and Preclinical Characterization of JAB-21822, a Covalent Inhibitor of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS G12C inhibitor 16" effect on downstream signaling
An In-Depth Technical Guide on the Core Effects of KRAS G12C Inhibitor 16 on Downstream Signaling
This technical guide provides a detailed overview of the mechanism of action and effects on downstream signaling of KRAS G12C inhibitors, with a specific focus on the available data for this compound. Due to the limited publicly available information on this compound, this guide will also incorporate data from well-characterized, clinically relevant KRAS G12C inhibitors such as sotorasib (B605408) and adagrasib to illustrate the core principles of this therapeutic class. This approach is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical evaluation of these targeted agents.
Introduction to KRAS G12C Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cellular signaling, acting as a molecular switch that regulates cell growth, differentiation, and survival.[1] The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and tumor development.[1] KRAS G12C inhibitors are a class of targeted therapies designed to covalently bind to the mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This action effectively blocks downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cancer cell growth and survival.[3][4][5]
Quantitative Data for this compound
This compound, also identified as compound 3-11, has demonstrated potent inhibitory activity against the KRAS G12C mutant and its downstream signaling.[6] The available quantitative data for this specific inhibitor is summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 Value |
| KRAS G12C | - | 0.457 µM |
| p-ERK Inhibition | MIA PaCa-2 (Pancreatic) | 3.06 µM |
| p-ERK Inhibition | A549 (Lung) | 11.1 µM |
Data sourced from MedchemExpress.[6]
Downstream Signaling Pathways Affected by KRAS G12C Inhibition
KRAS G12C inhibitors primarily impact two major downstream signaling cascades: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][5] By locking KRAS G12C in its inactive state, these inhibitors prevent the activation of these pathways, which are crucial for tumor cell proliferation and survival.
Caption: KRAS G12C downstream signaling and the mechanism of inhibitor action.
Detailed Experimental Protocols
The characterization of KRAS G12C inhibitors involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to assessing the effect on downstream signaling.
Western Blotting for Phospho-ERK (p-ERK) and Phospho-AKT (p-AKT)
Objective: To quantify the inhibition of downstream signaling by measuring the phosphorylation status of key effector proteins, ERK and AKT.
Methodology:
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cell lines (e.g., MIA PaCa-2, A549) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (or a vehicle control, typically DMSO) for a specified duration (e.g., 2, 6, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification:
-
Densitometry analysis of the bands is performed using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels.
-
Cellular Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of the inhibitor on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Seed KRAS G12C mutant cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate for a specified period, typically 72 to 96 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Representative Experimental Workflow
The preclinical assessment of a KRAS G12C inhibitor follows a logical progression from biochemical assays to cellular and in vivo models.
Caption: A typical experimental workflow for KRAS G12C inhibitor characterization.
Conclusion
This compound demonstrates potent, specific inhibition of the KRAS G12C oncoprotein and its downstream signaling, particularly the MAPK pathway, as evidenced by the reduction in p-ERK levels.[6] The methodologies and principles outlined in this guide, drawn from extensive research on the broader class of KRAS G12C inhibitors, provide a robust framework for the continued investigation and development of these targeted therapies. Further studies are warranted to fully elucidate the preclinical and clinical profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Potency of KRAS G12C Inhibitor 16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro potency of KRAS G12C inhibitor 16, a compound identified in patent literature. The document outlines its biochemical and cellular activities, presents detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro potency of this compound has been characterized through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 | Source |
| Biochemical Inhibition | KRAS G12C | 97 nM | [1][2] |
| Biochemical Inhibition | KRAS G12C | 0.457 µM | [3] |
| Note: Discrepancies in reported IC50 values may arise from different assay conditions or methodologies across various studies. |
Table 2: Cellular Potency of this compound
| Assay Type | Cell Line | Cancer Type | IC50 |
| p-ERK Inhibition | MIA PaCa-2 | Pancreatic Cancer | 3.06 µM[3] |
| p-ERK Inhibition | A549 | Lung Cancer | 11.1 µM[3] |
Signaling Pathway and Inhibitor Mechanism
KRAS is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active state and constitutive activation of downstream pro-proliferative pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine-12 residue, locking the KRAS G12C protein in its inactive GDP-bound state. This prevents downstream signaling and inhibits cancer cell growth.
Experimental Protocols
Detailed methodologies for the key assays used to determine the in vitro potency of KRAS G12C inhibitors are provided below.
Biochemical Assay: SOS1-Mediated Nucleotide Exchange (TR-FRET)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a crucial step for its activation.
Objective: To determine the IC50 value of this compound by measuring its effect on the SOS1-catalyzed exchange of a fluorescently labeled GDP analog for GTP on recombinant KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
Recombinant human SOS1 protein (catalytic domain)
-
Guanosine-5'-triphosphate (GTP)
-
Fluorescently-labeled GDP (e.g., mant-GDP or BODIPY-FL-GDP)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Reaction Mixture: In a 384-well plate, add KRAS G12C protein pre-loaded with fluorescent GDP.
-
Inhibitor Incubation: Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate Exchange: Initiate the nucleotide exchange reaction by adding a mixture of SOS1 protein and a molar excess of unlabeled GTP.
-
Signal Reading: Monitor the decrease in fluorescence signal over time using a plate reader (Excitation/Emission wavelengths dependent on the fluorophore used, e.g., ~360/440 nm for mant-GDP). The displacement of the fluorescent GDP by unlabeled GTP results in a loss of FRET signal.
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition (relative to DMSO control) against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[4]
Cellular Assay: p-ERK Inhibition (Western Blot)
This assay assesses the inhibitor's ability to block the KRAS signaling pathway within a cellular context by measuring the phosphorylation level of ERK, a key downstream effector.
Objective: To determine the IC50 of this compound for the inhibition of ERK phosphorylation in KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., MIA PaCa-2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with serially diluted concentrations of this compound or DMSO control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.[5][6][7][8]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the cytotoxic or cytostatic effect of the inhibitor on cancer cells by quantifying ATP levels, which correlate with the number of metabolically active, viable cells.
Objective: To determine the growth inhibition IC50 of this compound in various cancer cell lines.
Materials:
-
KRAS G12C mutant and wild-type cell lines
-
Complete cell culture medium
-
This compound
-
96-well, solid white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO control.
-
Incubation: Incubate the plates for a prolonged period, typically 72 to 120 hours, at 37°C and 5% CO2.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (media-only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized viability against the logarithm of inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[2][9][10][11][12]
Conclusion
This compound demonstrates potent and specific activity against the KRAS G12C oncoprotein in both biochemical and cellular assays. Its ability to covalently bind to the mutant cysteine and inhibit downstream signaling pathways underscores its potential as a targeted therapeutic agent. The protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery for evaluating this and similar KRAS G12C inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
The Core Mechanism of KRAS G12C Inhibitor 16: A Technical Guide to p-ERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of KRAS G12C inhibitor 16, with a specific focus on its core function: the inhibition of phosphorylated Extracellular Signal-regulated Kinase (p-ERK). This document provides a comprehensive overview of the inhibitor's potency, the experimental protocols for its evaluation, and a visual representation of the associated signaling pathways and workflows.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, in its mutated form, is a key driver in numerous cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active state, leading to the persistent activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK cascade. This compound is a small molecule designed to covalently bind to the mutant cysteine residue, thereby inactivating the oncoprotein and halting the downstream signaling cascade. A primary and critical biomarker for the efficacy of such inhibitors is the reduction of phosphorylated ERK (p-ERK), a key downstream effector in this pathway.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against the KRAS G12C target and its effect on the downstream p-ERK signaling pathway in relevant cancer cell lines.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 Value | Source |
| KRAS G12C | Mass Spectrometry Adducting Assay | 97 nM | [1] |
| KRAS G12C | Coupled Exchange Assay | 0.457 µM | [2] |
Note: The discrepancy in IC50 values for KRAS G12C may be attributed to different assay methodologies.
Table 2: Cellular p-ERK Inhibition by this compound
| Cell Line | Cancer Type | Assay Type | IC50 Value | Source |
| MIA PaCa-2 | Pancreatic Carcinoma | Phospho-ERK1/2 MSD Assay | 3.06 µM | [2] |
| A549 | Lung Carcinoma | Phospho-ERK1/2 MSD Assay | 11.1 µM | [2] |
Signaling Pathway and Inhibition Mechanism
The KRAS signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon activation by upstream signals, wild-type KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active KRAS-GTP complex. This constitutively active state triggers a downstream phosphorylation cascade, beginning with RAF, followed by MEK, and ultimately ERK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to activate transcription factors that drive cell proliferation. This compound covalently binds to the cysteine residue of the mutant KRAS G12C, locking it in an inactive conformation and thereby preventing downstream signaling and p-ERK formation.
References
The Role of KRAS G12C Inhibitors in Pancreatic Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for pancreatic ductal adenocarcinoma (PDAC), a malignancy characterized by a high prevalence of KRAS mutations, is rapidly evolving. While the majority of these mutations are G12D or G12V, a subset of patients (approximately 1-2%) harbor the KRAS G12C mutation, opening a therapeutic window for a novel class of targeted agents.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms, preclinical efficacy, and clinical development of KRAS G12C inhibitors, with a focus on their application in pancreatic cancer research.
Core Mechanism of Action: Covalent Targeting of the "Undruggable"
For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of deep allosteric binding pockets.[5] The development of KRAS G12C-specific inhibitors represents a landmark achievement in precision oncology. These small molecules employ a unique mechanism of action:
-
Selective Covalent Binding: KRAS G12C inhibitors are designed to irreversibly and covalently bind to the mutant cysteine residue at position 12 of the KRAS protein.[6]
-
Trapping in the Inactive State: This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation.[5][6]
-
Abrogation of Downstream Signaling: By preventing the exchange of GDP for GTP, these inhibitors effectively shut down the downstream oncogenic signaling cascades, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[6][7]
Figure 1: Simplified KRAS G12C signaling pathway and inhibitor action.
Preclinical Evaluation in Pancreatic Cancer Models
A substantial body of preclinical research has demonstrated the potential of KRAS G12C inhibitors in pancreatic cancer models. These studies have utilized both in vitro and in vivo approaches to characterize the efficacy and pharmacodynamics of these agents.
In Vitro Studies
| Cell Line | Assay Type | Key Findings | Reference |
| PDAC Cell Lines (KRAS G12C Mutant) | Clonogenic Assay | Reduced colony-forming potential of cancer cells. | [8] |
| PDAC Cell Lines (KRAS G12C Mutant) | p-ERK Inhibition Assay | Dose-dependent inhibition of ERK phosphorylation, a key downstream effector. | [9] |
| PDAC Cell Lines (KRAS G12C Mutant) | 3D Cell Growth Assay | Inhibition of tumor spheroid growth. | [9] |
In Vivo Studies: Xenograft Models
| Model Type | Inhibitor | Key Findings | Reference |
| PDAC Cell Line-Derived Xenograft (CDX) | Sotorasib + KPT9274 (PAK4 inhibitor) | Combination significantly reduced tumor burden compared to monotherapy. | [10] |
| KRAS G12C-Mutant Xenograft | Pan-KRAS Inhibitors | Dose-dependent target inhibition and tumor growth inhibition. | [9] |
| PDAC Xenograft | MRTX1133 (KRAS G12D inhibitor) | Significant anti-tumor activity, with tumor regression observed in 8 of 11 models. | [11] |
Experimental Protocols
General Workflow for Preclinical Evaluation
Figure 2: General experimental workflow for preclinical evaluation.
Detailed Methodologies
KRAS G12C-Mutant Cell-Derived Tumor Xenograft Studies
-
Animal Models: In vivo studies are typically conducted in immunodeficient mice (e.g., nude or SCID mice) under Institutional Animal Care and Use Committee (IACUC) approved protocols.[10]
-
Cell Implantation: KRAS G12C-mutant pancreatic cancer cells are harvested and subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. The KRAS G12C inhibitor is administered, often orally, at a predetermined dose and schedule.[9]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Biochemical Assay for KRAS G12C Target Engagement
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in a suitable system (e.g., E. coli) and purified using standard chromatographic techniques.[6]
-
Nucleotide Exchange Assay: The intrinsic and guanine (B1146940) nucleotide exchange factor (GEF)-catalyzed (e.g., SOS1) exchange of a fluorescently labeled GDP analog (mant-GDP) for GTP on the KRAS G12C protein is monitored by fluorescence.[6]
-
Inhibitor Treatment: Purified KRAS G12C is incubated with varying concentrations of the inhibitor for a defined period to assess its ability to block nucleotide exchange.[6]
Clinical Landscape in Pancreatic Cancer
The clinical development of KRAS G12C inhibitors has shown promising, albeit modest, activity in patients with metastatic pancreatic cancer.
| Clinical Trial | Inhibitor | Key Findings | Reference |
| CodeBreaK100 (Phase I/II) | Sotorasib | Objective response rate (ORR) of 21.1%; Disease control rate (DCR) of 84.2%; Median progression-free survival (PFS) of 4.0 months; Median overall survival (OS) of 6.9 months. | [3][12] |
| KRYSTAL-1 (Phase I/II) | Adagrasib | In a cohort of various solid tumors including pancreatic cancer, adagrasib demonstrated clinical activity. | [13] |
| Systematic Review & Meta-Analysis | Sotorasib & Adagrasib | Pooled ORR of 25.1%; Favorable therapeutic activity with tolerable side effects in heavily pretreated patients. | [4] |
Resistance Mechanisms and Future Directions
Despite the initial success, acquired resistance to KRAS G12C inhibitors is a significant clinical challenge. Several mechanisms of resistance have been identified, including:
-
Reactivation of MAPK Signaling: Bypass signaling through feedback activation of upstream or downstream mediators of the RTK-KRAS-MAPK cascade can overcome KRAS blockade.[5]
-
Activation of Parallel Pathways: Upregulation of alternative signaling pathways, such as the PI3K-AKT pathway, can promote cell survival.[10]
-
Genomic Co-alterations: The presence of other mutations can contribute to primary resistance.[14]
Figure 3: Key mechanisms of resistance to KRAS G12C inhibitors.
Future research is focused on overcoming these resistance mechanisms through combination therapies. Preclinical and clinical studies are underway to evaluate KRAS G12C inhibitors in combination with:
-
PAK4 Inhibitors: Such as KPT9274, which has shown to potentiate the anti-cancer efficacy of KRAS G12C inhibitors in preclinical models.[10]
-
SHP2 Inhibitors: To block upstream signaling and prevent feedback reactivation.[14]
-
EGFR Inhibitors: Particularly relevant in colorectal cancer, but with potential applications in other tumor types.[14]
-
Immune Checkpoint Inhibitors: To leverage potential immunomodulatory effects of KRAS inhibition.[2]
Conclusion
The advent of KRAS G12C inhibitors marks a significant advancement in the treatment of a subset of pancreatic cancers. Their unique covalent mechanism of action provides a powerful tool to inhibit a previously intractable oncogenic driver. While monotherapy has shown encouraging results, the development of resistance necessitates a deeper understanding of tumor biology and the exploration of rational combination strategies. The ongoing research and clinical trials in this area hold the promise of further improving outcomes for patients with KRAS G12C-mutant pancreatic cancer.
References
- 1. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 2. KRAS G12C inhibitors: also a new promising new targeted therapy in advanced pancreatic adenocarcinoma? - Muller - Translational Cancer Research [tcr.amegroups.org]
- 3. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. KRAS G12C Inhibitor Sotorasib Shows Activity in Certain Patients With Pancreatic Cancer - The ASCO Post [ascopost.com]
- 13. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of KRAS G12C Inhibition in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly with the G12C mutation, has long been considered an intractable target in colorectal cancer (CRC). This landscape is rapidly changing with the advent of specific inhibitors that covalently bind to the mutant cysteine. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with the clinical investigation of leading KRAS G12C inhibitors in colorectal cancer, including adagrasib, sotorasib (B605408), and divarasib (B10829276). While the specific designation "KRAS G12C inhibitor 16" does not correspond to a publicly known agent, this document summarizes the pivotal findings for the most prominent molecules in this class.
Core Data Summary
The efficacy of KRAS G12C inhibitors in colorectal cancer has been most pronounced when used in combination with anti-EGFR antibodies like cetuximab or panitumumab.[1][2][3] This is attributed to the feedback reactivation of the EGFR signaling pathway as a mechanism of resistance to KRAS G12C inhibition alone.[2][3][4]
Table 1: Efficacy of Adagrasib in KRAS G12C-Mutated Colorectal Cancer
| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KRYSTAL-1 [5][6][7] | Adagrasib Monotherapy | 43 | 19% - 23% | 87%[8] | 5.6 months | 19.8 months |
| KRYSTAL-1 [5][6][7][9] | Adagrasib + Cetuximab | 94 | 34% - 46% | 85% - 100% | 6.9 months | 13.4 - 15.9 months |
Table 2: Efficacy of Sotorasib in KRAS G12C-Mutated Colorectal Cancer
| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase I/II) [10][11] | Sotorasib Monotherapy | 62 | 7.1% - 9.7% | 82.3% | 4.0 months | 10.6 months |
| CodeBreaK 300 [12][13][14] | Sotorasib (960mg) + Panitumumab | 53 | 26% | Not Reported | 5.6 months | Not Reached |
| CodeBreaK 300 [12][13][14] | Investigator's Choice (Trifluridine/Tipiracil or Regorafenib) | 54 | 0% | Not Reported | 2.2 months | 10.3 months |
Table 3: Efficacy of Divarasib in KRAS G12C-Mutated Colorectal Cancer
| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Phase 1a (NCT04449874) [15] | Divarasib Monotherapy (400mg) | Not Specified | 35.9% | Not Reported | 6.9 months | Not Reported |
| Phase 1b (NCT04449874) [15][16][17] | Divarasib + Cetuximab | 29 | 62% - 62.5% | Not Reported | 8.1 months | 6.9 months |
Key Experimental Protocols
The clinical development of KRAS G12C inhibitors has followed rigorous, multi-phase trial designs. Below are generalized protocols based on the publicly available information for the pivotal studies.
KRYSTAL-1 (Adagrasib)
-
Study Design: A multi-cohort, open-label Phase 1/2 trial investigating adagrasib as a monotherapy and in combination with other agents in patients with advanced solid tumors harboring a KRAS G12C mutation.[5][7]
-
Patient Population: Patients with previously treated, unresectable or metastatic colorectal cancer with a confirmed KRAS G12C mutation.[9] Most patients were heavily pretreated, having received three or more prior regimens.[6]
-
Treatment Regimen:
-
Primary Endpoints:
-
Secondary Endpoints: Duration of response, progression-free survival, and overall survival.[9]
CodeBreaK 100 & 300 (Sotorasib)
-
Study Design: CodeBreaK 100 was a Phase 1/2 trial to evaluate sotorasib in patients with various KRAS G12C-mutated solid tumors.[10][11] CodeBreaK 300 is a Phase 3 randomized, open-label, controlled trial.[12][13][14]
-
Patient Population: Patients with KRAS G12C-mutated metastatic CRC who had received prior fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy.[13][14]
-
Treatment Regimen (CodeBreaK 300):
-
Primary Endpoint (CodeBreaK 300): Progression-free survival.[11]
Phase 1b NCT04449874 (Divarasib)
-
Study Design: A Phase 1b trial evaluating divarasib in combination with cetuximab.[16]
-
Patient Population: Patients with KRAS G12C-positive colorectal cancer.[17]
-
Treatment Regimen: Divarasib administered orally in combination with cetuximab.[15]
-
Primary Endpoint: Safety and tolerability.[17]
-
Secondary Endpoints: Preliminary anti-tumor activity and pharmacokinetic profile.[17]
Visualizing the Core Mechanisms and Processes
Signaling Pathway and Therapeutic Intervention
The diagram below illustrates the KRAS signaling pathway in colorectal cancer and the rationale for dual inhibition of KRAS G12C and EGFR. KRAS G12C mutation leads to constitutive activation of downstream pathways like RAF-MEK-ERK, promoting cell proliferation and survival.[1] Inhibition of KRAS G12C can lead to a feedback reactivation of upstream signaling through EGFR, thus diminishing the therapeutic effect.[2][4] Co-inhibition of EGFR with agents like cetuximab or panitumumab blocks this escape mechanism, leading to a more sustained and potent anti-tumor response.[1][3]
Caption: Dual blockade of EGFR and mutant KRAS G12C in colorectal cancer.
Experimental Workflow: A Clinical Trial Model
The following diagram outlines a generalized workflow for a clinical trial investigating a KRAS G12C inhibitor in colorectal cancer, from patient screening to data analysis.
Caption: Generalized workflow for a KRAS G12C inhibitor clinical trial in CRC.
References
- 1. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Targeting KRAS G12C mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. Adagrasib With or Without Cetuximab in Previously Treated Patients With Metastatic Colorectal Cancer and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
- 8. Adagrasib Demonstrates Promising Activity in Patients with KRASᴳ¹²ᶜ-Mutated Metastatic Colorectal Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting KRASG12C in colorectal cancer: the beginning of a new era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Sotorasib With Panitumumab OKed for KRAS G12C–Mutated Colorectal Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 14. onclive.com [onclive.com]
- 15. onclive.com [onclive.com]
- 16. Frontiers | Assessment of KRASG12C inhibitors for colorectal cancer [frontiersin.org]
- 17. esmo.org [esmo.org]
"KRAS G12C inhibitor 16" in non-small cell lung cancer models
As "KRAS G12C inhibitor 16" is not a consistently identified, publicly named compound, this technical guide will focus on a well-characterized and clinically significant KRAS G12C inhibitor, Sotorasib (B605408) (AMG 510), as a representative agent for researchers, scientists, and drug development professionals. Sotorasib has been the subject of extensive preclinical and clinical investigation in non-small cell lung cancer (NSCLC), providing a wealth of data for this in-depth guide.
Core Principles of KRAS G12C Inhibition
KRAS is a GTPase that functions as a molecular switch in cell signaling. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream pro-growth signaling pathways, most notably the MAPK/ERK pathway, which drives cell proliferation and survival.[1]
Sotorasib is a covalent inhibitor that irreversibly and selectively binds to the mutant cysteine residue of KRAS G12C.[2][3] This covalent modification traps KRAS G12C in its inactive, GDP-bound state, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling.[1][3]
Preclinical Efficacy in Non-Small Cell Lung Cancer Models
Sotorasib has demonstrated significant anti-tumor activity in a variety of preclinical NSCLC models harboring the KRAS G12C mutation.
In Vitro Activity
In cell viability assays, sotorasib effectively inhibited the growth of KRAS G12C-mutant cell lines with high potency.
| Cell Line | IC50 (µM) |
| Various KRAS G12C Cell Lines | 0.004 - 0.032 |
Data sourced from preclinical studies on sotorasib (AMG 510).[4]
In Vivo Xenograft Models
In murine xenograft models implanted with KRAS G12C-mutated tumors, sotorasib administration led to dose-responsive tumor regression.[4] Notably, in some studies, sotorasib treatment in combination with other agents led to durable cures in a significant portion of the animal models.[4]
Clinical Data in Non-Small Cell Lung Cancer
Clinical trials have demonstrated the efficacy of sotorasib in patients with previously treated KRAS G12C-mutated advanced NSCLC.
Phase I/II Clinical Trial (CodeBreaK 100)
| Parameter | Phase I (960 mg cohort) | Phase II (960 mg) |
| Objective Response Rate (ORR) | 35.5% | 37.1% |
| Disease Control Rate (DCR) | 91.2% | 80.6% |
| Median Progression-Free Survival (PFS) | 6.3 months | 6.8 months |
| Median Duration of Response (DOR) | 10.9 months | 11.1 months |
Data from the CodeBreaK 100 clinical trial in patients with previously treated KRAS G12C-mutated NSCLC.[4][5]
Experimental Protocols
Cell Viability Assay
-
Cell Culture: KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the KRAS G12C inhibitor.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Xenograft Mouse Model
-
Cell Implantation: KRAS G12C-mutant NSCLC cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups. The KRAS G12C inhibitor is administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.
Signaling Pathways and Experimental Workflows
Caption: KRAS G12C signaling pathway and the mechanism of inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amgen.com [amgen.com]
Methodological & Application
Application Notes: Cell-Based Assay Protocol for KRAS G12C Inhibitor 16
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[2][3] The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1][4]
KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue.[1] This irreversible binding traps the KRAS G12C protein in its inactive, GDP-bound conformation, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][4][5] This application note provides a detailed protocol for cell-based assays to evaluate the potency and mechanism of action of novel compounds, such as "KRAS G12C inhibitor 16".
The following protocols describe two key cell-based assays: a cell proliferation assay to determine the inhibitor's effect on tumor cell growth (phenotypic effect) and a western blot assay to confirm the inhibition of downstream signaling (target engagement).
Data Presentation
The efficacy of KRAS G12C inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values in various cancer cell lines harboring the G12C mutation. Below is a summary of representative data for well-characterized KRAS G12C inhibitors.
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 / GI50 (nM) |
| Sotorasib (AMG510) | NCI-H358 | NSCLC | Cell Viability | 8.88[6][7] |
| Adagrasib (MRTX849) | NCI-H358 | NSCLC | Cell Viability | Data not specified |
| MRTX1257 | Murine KRAS G12C | NSCLC | Cell Proliferation | ~10[8] |
| AMG-510 | Murine KRAS G12C | NSCLC | Cell Proliferation | Data not specified |
| MRTX-849 | Murine KRAS G12C | NSCLC | Cell Proliferation | Data not specified |
Note: Specific IC50 values for all compounds in all cell lines are not always available in the provided search results. The table presents available data.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring p-ERK Inhibition by KRAS G12C Inhibitor 16 via Western Blot
Introduction
KRAS is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and lung cancer. The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, results in a constitutively active KRAS protein, driving oncogenic signaling through downstream pathways like the RAF-MEK-ERK (MAPK) cascade. This pathway is crucial for cell proliferation, differentiation, and survival. KRAS G12C inhibitor 16 is a potent and specific inhibitor that covalently binds to the mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state. This inhibition blocks downstream signaling, leading to a reduction in the phosphorylation of ERK (p-ERK), a key biomarker for assessing the inhibitor's efficacy.
These application notes provide a detailed protocol for utilizing Western blot to quantify the inhibition of ERK phosphorylation in KRAS G12C mutant cancer cell lines, such as MIA PaCa-2 and A549, upon treatment with this compound.
Signaling Pathway and Inhibitor Mechanism
This compound specifically targets the mutant KRAS protein, preventing the activation of the downstream MAPK signaling pathway. This ultimately leads to a decrease in phosphorylated ERK (p-ERK), which is a critical node in this signaling cascade.
Quantitative Data Summary
This compound demonstrates potent inhibition of p-ERK in KRAS G12C mutant cell lines. The half-maximal inhibitory concentration (IC50) values for p-ERK inhibition have been determined in MIA PaCa-2 and A549 cells.
| Cell Line | Cancer Type | KRAS Mutation | p-ERK Inhibition IC50 (µM) |
| MIA PaCa-2 | Pancreatic | G12C | 3.06 |
| A549 | Lung | G12C | 11.1 |
| Additional Cell Line 1 | e.g., Colorectal | G12C | Data dependent on experiment |
| Additional Cell Line 2 | e.g., Lung | G12C | Data dependent on experiment |
Experimental Protocol: Western Blot for p-ERK
This protocol outlines the steps for treating KRAS G12C mutant cells with inhibitor 16, preparing cell lysates, and performing a western blot to detect p-ERK and total ERK levels.
Materials and Reagents
-
KRAS G12C mutant cell lines (e.g., MIA PaCa-2, A549)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Tris-Glycine SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0, 0.1, 1, 5, 10, 25 µM) for a specified time course (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Denature the samples by heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody for p-ERK (e.g., anti-p-ERK1/2, diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the primary antibody for total ERK, followed by the appropriate HRP-conjugated secondary antibody and ECL detection.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample to account for any variations in protein loading.
-
Plot the normalized p-ERK levels against the concentration of this compound to determine the dose-dependent inhibition.
-
Application Notes and Protocols for In Vivo Studies of KRAS G12C Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a key molecular switch in intracellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, substituting glycine (B1666218) with cysteine (G12C), results in a constitutively active protein that drives tumor cell proliferation and survival. This has made KRAS G12C a prime target for therapeutic intervention. KRAS G12C inhibitors are small molecules designed to covalently bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1][2]
These application notes provide a comprehensive guide for the in vivo evaluation of a novel, hypothetical compound, "KRAS G12C inhibitor 16." The protocols outlined below describe a typical workflow for assessing the anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this inhibitor in a preclinical xenograft mouse model.
Key Signaling Pathway
The KRAS protein is a central node in multiple signaling cascades that regulate cell growth, differentiation, and survival. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS cycles from an inactive GDP-bound state to an active GTP-bound state.[1] Activated KRAS then engages and activates several downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is involved in cell survival and growth.[3][4] KRAS G12C inhibitors act by trapping the mutant protein in its inactive state, thus preventing the activation of these downstream pathways.[5]
Experimental Workflow
A typical in vivo study to evaluate a novel KRAS G12C inhibitor involves several key stages, from initial preparation and animal model establishment to efficacy assessment and terminal endpoint analysis. This workflow ensures a comprehensive evaluation of the compound's therapeutic potential.
Data Presentation: Representative In Vivo Efficacy Data
The following tables present representative quantitative data from a hypothetical in vivo efficacy study of this compound in an NCI-H358 xenograft model.
Table 1: Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (% TGI) | p-value (vs. Vehicle) |
| Vehicle | - | 1250 ± 150 | - | - |
| Inhibitor 16 | 10 | 875 ± 110 | 30% | < 0.05 |
| Inhibitor 16 | 30 | 450 ± 85 | 64% | < 0.01 |
| Inhibitor 16 | 100 | 150 ± 40 | 88% | < 0.001 |
Table 2: Pharmacodynamic Modulation in NCI-H358 Tumors (24h post-dose)
| Treatment Group | Dose (mg/kg) | p-ERK / Total ERK Ratio (normalized to Vehicle) | Ki-67 Positive Nuclei (%) |
| Vehicle | - | 1.00 | 85 ± 5 |
| Inhibitor 16 | 30 | 0.25 | 30 ± 8 |
| Inhibitor 16 | 100 | 0.05 | 10 ± 4 |
Table 3: Representative Pharmacokinetic Parameters in Mice
| Parameter | Value (at 30 mg/kg, PO) |
| Cmax (Maximum Concentration) | 1500 ng/mL |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 9500 ng·h/mL |
| t1/2 (Elimination Half-life) | 6 hours |
Experimental Protocols
NCI-H358 Xenograft Mouse Model Protocol
Objective: To establish a subcutaneous tumor model using the KRAS G12C-mutant human non-small cell lung cancer cell line, NCI-H358.
Materials:
-
NCI-H358 cells (ATCC® CRL-5807™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (6-8 weeks old)
Protocol:
-
Cell Culture: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Cell Preparation for Injection: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.[7]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Study Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
Dosing and Efficacy Evaluation Protocol
Objective: To evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Dosing gavage needles
-
Digital calipers
-
Animal balance
Protocol:
-
Inhibitor Formulation: Prepare fresh dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for 10, 30, and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Dosing: Administer the inhibitor or vehicle orally via gavage once daily (QD) for the duration of the study (e.g., 21 days).
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.
-
-
Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
Pharmacodynamic (PD) Analysis Protocol
Objective: To assess the in vivo inhibition of the KRAS signaling pathway and cell proliferation in tumor tissues.
Protocol:
-
Tissue Collection: At a specified time point after the final dose (e.g., 4 or 24 hours), euthanize a subset of mice from each group. Surgically excise the tumors, rinse with cold PBS, and either snap-freeze in liquid nitrogen (for Western blot) or fix in 10% neutral buffered formalin (for IHC).
-
Western Blot for p-ERK:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).[3][9]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[8]
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[5] Quantify band intensities using densitometry software.
-
-
Immunohistochemistry (IHC) for Ki-67:
-
Tissue Processing: Process formalin-fixed tumors into paraffin-embedded (FFPE) blocks and cut 4-5 µm sections.[4]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.[10]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate (B86180) buffer, pH 6.0).[11]
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[10]
-
Block non-specific binding with a protein block or normal serum.[4]
-
Incubate with a primary antibody against Ki-67.[12]
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the stain using a DAB chromogen kit and counterstain with hematoxylin.[11]
-
-
Analysis: Quantify the Ki-67 labeling index by calculating the percentage of tumor cells with positive nuclear staining.[4]
-
Pharmacokinetic (PK) Analysis Protocol
Objective: To determine the key pharmacokinetic parameters of this compound in mice.
Materials:
-
Mice (non-tumor bearing or from satellite efficacy groups)
-
Anticoagulant (e.g., K2-EDTA)
-
Microcentrifuge tubes
-
LC-MS/MS system
Protocol:
-
Dosing: Administer a single dose of this compound to a cohort of mice, typically via the same route as the efficacy study (e.g., oral gavage).
-
Blood Collection: Collect blood samples (approx. 30-50 µL) via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13] Collect samples into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[14]
-
Bioanalysis:
-
Extract the inhibitor from the plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.[15]
-
-
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.[14][15]
References
- 1. genomeme.ca [genomeme.ca]
- 2. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cyagen.com [cyagen.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. ERK sensor assay: western blot analysis [bio-protocol.org]
- 10. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 11. sysy-histosure.com [sysy-histosure.com]
- 12. Ki67 immunohistochemistry staining [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of a Representative KRAS G12C Inhibitor in Mouse Models
Disclaimer: The specific compound "KRAS G12C inhibitor 16" is not widely documented in publicly available scientific literature. The following application notes and protocols are based on data from well-characterized, representative KRAS G12C inhibitors used in preclinical mouse models, such as Sotorasib (AMG-510) and Adagrasib (MRTX849). Researchers should optimize these protocols for their specific inhibitor and experimental setup.
Introduction
KRAS is a frequently mutated oncogene in various cancers, with the G12C mutation being a common target for drug development. KRAS G12C inhibitors are small molecules that covalently bind to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This action inhibits downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, leading to reduced tumor cell proliferation and survival.[1][2][3] Preclinical evaluation in mouse models is a critical step in the development of these inhibitors.
Signaling Pathway
The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, KRAS initiates a cascade of downstream signaling, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. KRAS G12C inhibitors selectively target the mutant protein, preventing its activation and thereby inhibiting these downstream oncogenic signals.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition.
In Vivo Dosing and Administration Data
The dosage of KRAS G12C inhibitors in mouse models can vary depending on the specific compound, the tumor model, and the study's objective. The following table summarizes dosages for representative inhibitors from published preclinical studies.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Study Outcome |
| MRTX849 (Adagrasib) | H358 Xenograft | 10, 30, 100 mg/kg, QD | Oral Gavage | Dose-dependent tumor growth inhibition and KRAS G12C modification.[4] |
| MRTX849 (Adagrasib) | MIA PaCa-2 Xenograft | 5, 10, 20 mg/kg, QD | Oral Gavage | Dose-dependent anti-tumor efficacy, with complete regression in some mice at 20 mg/kg.[4] |
| Sotorasib (AMG-510) | Syngeneic C57BL6 | 100 mg/kg, QD | Oral Gavage | Assessed in vivo efficacy and immune modulation.[5] |
| Compound A | MiaPaCa2 Xenograft | 1, 5, 30 mg/kg, QD | Not Specified | Dose-dependent tumor growth inhibition, with regression at 5 and 30 mg/kg.[6] |
| Compound A | G12C KP GEMM | 30 mg/kg, QD | Not Specified | Reduction in tumor incidence and burden.[6] |
| 143D | SW1463, MIA PaCa-2, NCI-H1373 Xenografts | 25, 50, 100 mg/kg, QD | Oral Gavage | Dose-dependent inhibition of tumor growth.[7] |
| ARS1620 | Mia-paca-2 Xenograft | 200 mg/kg | Not Specified | Complete tumor growth inhibition.[1] |
QD: Once daily; GEMM: Genetically Engineered Mouse Model.
Experimental Protocols
Inhibitor Formulation and Administration
A general formulation for oral gavage administration of hydrophobic compounds in mice is provided below. It is crucial to perform small-scale formulation tests to ensure the solubility and stability of the specific inhibitor.
Materials:
-
KRAS G12C Inhibitor
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline or PBS (Phosphate-buffered saline)
Protocol:
-
Confirm the desired final concentration and administration volume for the target dose (e.g., mg/kg).
-
Weigh the required amount of the KRAS G12C inhibitor.
-
Dissolve the inhibitor in a minimal amount of DMSO. A common starting point is a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
Sequentially add PEG300, Tween-80, and finally the saline or PBS. Ensure the solution is thoroughly mixed after each addition.
-
Vortex or sonicate briefly if necessary to achieve a clear solution or a homogenous suspension.
-
Administer the formulation to mice via oral gavage using an appropriate gauge feeding needle. The volume is typically 0.1 mL to 0.2 mL for a standard mouse.
Note: For immunodeficient mice (e.g., nude mice), it is recommended to keep the DMSO concentration below 2% to minimize toxicity.[8]
Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer agents.
Materials:
-
KRAS G12C mutant human cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Immunodeficient mice (e.g., Athymic Nude, NOD-SCID)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS and cell culture medium
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 2 x 10^6 to 5 x 10^6 cells per 100-200 µL).
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Begin treatment with the KRAS G12C inhibitor or vehicle control as per the dosing schedule.
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of a KRAS G12C inhibitor.
Caption: A standard workflow for a preclinical xenograft study.
Pharmacodynamic Analysis
To confirm target engagement and pathway inhibition in vivo, tumors can be collected at various time points after treatment for analysis.
Protocol:
-
At the study endpoint or at specific time points (e.g., 2, 6, 24 hours post-dose), euthanize a subset of mice from each group.[2]
-
Excise the tumors and either snap-freeze in liquid nitrogen for biochemical analysis or fix in formalin for immunohistochemistry (IHC).
-
For biochemical analysis, homogenize the tumor tissue and prepare lysates.
-
Perform Western blotting to analyze the levels of total and phosphorylated proteins in the KRAS signaling pathway (e.g., p-ERK, p-AKT, p-S6). A reduction in the phosphorylated forms of these proteins indicates successful pathway inhibition.[1]
-
Alternatively, use techniques like liquid chromatography-mass spectrometry (LC/MS) to directly measure the percentage of the KRAS G12C protein that is covalently bound by the inhibitor.[6]
References
- 1. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ras | TargetMol [targetmol.com]
Application Notes and Protocols for KRAS G12C Inhibitor 16 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and use of KRAS G12C inhibitor 16 in preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo efficacy experiments.
Introduction
KRAS is a frequently mutated oncogene in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, creates a druggable pocket that has been successfully targeted by a new class of covalent inhibitors. This compound is a potent and selective inhibitor of the KRAS G12C mutant protein.[1] It has demonstrated inhibition of p-ERK, a downstream effector in the KRAS signaling pathway, in cancer cell lines.[1] These application notes provide recommended protocols for formulating this compound and for conducting in vivo studies to evaluate its anti-tumor efficacy.
Mechanism of Action
Under normal conditions, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state, regulating critical signaling pathways like the MAPK and PI3K pathways that control cell proliferation and survival.[2] The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth and tumorigenesis.[2] this compound is designed to covalently bind to the mutant cysteine residue in the switch-II pocket, trapping the protein in its inactive, GDP-bound state and blocking downstream oncogenic signaling.[2]
Data Presentation
In Vitro Potency of this compound
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Cell Line | IC50 (µM) |
| KRAS G12C Inhibition | - | 0.457 |
| p-ERK Inhibition | MIA PaCa-2 (Pancreatic) | 3.06 |
| A549 (Lung) | 11.1 |
Data sourced from MedchemExpress.[1]
Recommended Formulation for In Vivo Studies
Due to the likely poor aqueous solubility typical of small molecule kinase inhibitors, a formulation using a combination of solvents and excipients is recommended for animal studies. The following table provides a starting point for formulation development.
| Formulation Component | Purpose | Suggested Concentration (%) |
| DMSO | Initial Solubilizing Agent | 5 - 10 |
| PEG300 | Co-solvent | 40 |
| Tween-80 | Surfactant/Emulsifier | 5 |
| Saline or PBS | Aqueous Vehicle | 45 - 50 |
| 0.5% CMC-Na | Suspending Agent (for oral gavage) | (if preparing a suspension) |
This formulation is a general recommendation for poorly soluble compounds and should be optimized for this compound.[3]
Signaling Pathway
The diagram below illustrates the KRAS signaling pathway and the mechanism of inhibition by a KRAS G12C inhibitor.
Experimental Protocols
Protocol for Formulation Preparation (Oral Gavage)
This protocol provides a method for preparing a solution or suspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the powder in a sterile tube. Vortex thoroughly until the powder is completely dissolved.
-
Add Co-solvent: Add 40% of the final volume as PEG300. Vortex until the solution is homogeneous.
-
Add Surfactant: Add 5% of the final volume as Tween-80. Vortex again to ensure complete mixing.
-
Add Aqueous Vehicle: Slowly add the remaining 45% of the final volume as saline or PBS while vortexing.
-
Assess Solubility: Observe the final mixture. If it is a clear solution, it is ready for use. If a precipitate forms, sonication in a water bath may help to create a fine, homogeneous suspension. For oral gavage, a uniform suspension is acceptable.[3]
-
Storage: It is recommended to prepare the formulation fresh on the day of use. Solid-form products can be stored at -20°C for over three years, while stock solutions are typically stored at -80°C for over a year.[3]
Note: For mice with weaker tolerance, the DMSO concentration should be kept below 2%. The ratios of PEG300 and Tween-80 can be adjusted to improve clarity.[3]
Protocol for In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials and Models:
-
Human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358 for lung, MIA PaCa-2 for pancreatic).
-
6-8 week old female athymic nude mice.
-
Matrigel Matrix.
-
Prepared dosing solution of this compound.
-
Vehicle control solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Culture and Implantation:
-
Culture KRAS G12C mutant cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice daily for health and tumor growth.
-
Begin caliper measurements when tumors become palpable. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
The study duration is typically 21-28 days, or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
Compare the tumor growth inhibition between the treated and vehicle groups. Statistical analysis (e.g., two-way ANOVA) should be performed to determine significance.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the in vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 3. This compound | Ras | TargetMol [targetmol.com]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Application Notes and Protocols for KRAS G12C Inhibitor 16
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival. KRAS G12C inhibitors are a class of targeted therapies designed to covalently bind to the mutant cysteine, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling. This document provides detailed protocols for the in vitro characterization of "KRAS G12C Inhibitor 16" in relevant cancer cell lines.
Mechanism of Action
This compound is a potent and selective small molecule that specifically targets the KRAS G12C mutant protein. It forms an irreversible covalent bond with the thiol group of the cysteine residue at position 12.[1] This modification locks the KRAS G12C protein in its inactive, GDP-bound conformation.[1][2] By trapping KRAS in this "off" state, the inhibitor prevents the activation of downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[1][3]
Data Presentation
The anti-proliferative activity of this compound is evaluated across a panel of cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.
Table 1: Representative Anti-proliferative Activity (IC50) of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS G12C Status | Representative Inhibitor | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Homozygous | 143D | 5 - 67 | [4] |
| NCI-H1373 | Non-Small Cell Lung Cancer | Heterozygous | 143D | 5 - 67 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Heterozygous | 143D | 5 - 67 | [4] |
| Calu-1 | Non-Small Cell Lung Cancer | Heterozygous | 143D | 5 - 67 | [4] |
| SW1573 | Non-Small Cell Lung Cancer | Heterozygous | 143D | Insensitive | [5] |
| NCI-H2122 | Non-Small Cell Lung Cancer | Heterozygous | ARS-1620 | Varies | [5] |
Note: IC50 values are representative and can vary based on assay conditions (e.g., 2D vs. 3D culture) and duration of treatment.[2][5]
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[5]
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the diluted compound or DMSO vehicle control to the respective wells.[5]
-
-
Incubation:
-
Assay Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition:
-
Record luminescence using a plate-reading luminometer.[5]
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.[5]
-
Protocol 2: Western Blot for Downstream Signaling Analysis
This protocol assesses the inhibition of KRAS downstream signaling pathways by measuring the phosphorylation levels of key effector proteins like ERK and AKT.[4]
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
6-well plates
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture chemiluminescent signals using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis following inhibitor treatment.
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound or DMSO for 48-72 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.[5]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).
-
By following these protocols, researchers can effectively characterize the in vitro activity of this compound and generate the necessary data to support its further development.
References
- 1. benchchem.com [benchchem.com]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for KRAS G12C Inhibitor Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, results in a constitutively active KRAS protein, a key driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant advancement in precision oncology.
These application notes provide detailed protocols for key assays to evaluate the target engagement of KRAS G12C inhibitors, using "Inhibitor 16" as a representative compound. The methodologies described are essential for confirming the direct binding of inhibitors to KRAS G12C, quantifying their inhibitory activity, and assessing their impact on downstream signaling pathways.
KRAS G12C Signaling Pathway
KRAS, when activated (GTP-bound), initiates downstream signaling primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1][2][3] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive, GDP-bound state, thereby inhibiting these oncogenic signals.[3][4]
Quantitative Data Summary
The following tables summarize representative data for well-characterized KRAS G12C inhibitors. This data serves as a benchmark for evaluating novel inhibitors like "Inhibitor 16".
Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Parameter | Value (nM) | Cell Line |
| Sotorasib (AMG 510) | Nucleotide Exchange | IC50 | 8.9 | - |
| Adagrasib (MRTX849) | Thermal Shift | ΔTm (°C) | Concentration-dependent shift | - |
| MRTX1257 | Nucleotide Exchange | IC50 | 2.7 | - |
| Representative Data | Cell Viability | IC50 | 10 - 100 | NCI-H358 |
| Representative Data | p-ERK Inhibition | IC50 | 5 - 50 | MIA PaCa-2 |
Data is compiled from various sources for representative purposes.[5][6]
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in NSCLC
| Inhibitor | Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) |
| Sotorasib | CodeBreaK 100 | 37.1% | 80.6% | 6.8 |
| Adagrasib | KRYSTAL-1 | 42.9% | ~96% | 6.5 |
| Glecirasib (JAB-21822) | Phase I/II | 72.5% (Front-line NSCLC, combo) | 96.3% (Front-line NSCLC, combo) | 12.2 (Front-line NSCLC, combo) |
Clinical trial data for Sotorasib and Adagrasib in previously treated NSCLC patients. Glecirasib data is for frontline NSCLC in combination with a SHP2 inhibitor.[7][8][9][10][11]
Experimental Protocols
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, preventing the exchange for GTP, which is a critical step for its activation.
Principle: The assay utilizes a fluorescently labeled GDP analog (e.g., BODIPY-GDP) pre-loaded onto recombinant KRAS G12C. The exchange of BODIPY-GDP for unlabeled GTP, facilitated by a guanine (B1146940) nucleotide exchange factor (GEF) like SOS1, results in a decrease in fluorescence. An effective inhibitor will prevent this exchange, maintaining a high fluorescence signal.[12]
Protocol:
-
Reagent Preparation:
-
Prepare 1X assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 1 mM MgCl₂, 0.01% BSA).
-
Dilute recombinant human KRAS G12C protein and BODIPY-GDP in assay buffer.
-
Prepare a solution of unlabeled GTP and SOS1 catalytic domain in assay buffer.
-
Prepare serial dilutions of "Inhibitor 16" in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted "Inhibitor 16" or vehicle (DMSO) to appropriate wells.
-
Add 10 µL of pre-complexed KRAS G12C/BODIPY-GDP to all wells.
-
Incubate at room temperature for 60 minutes to allow for inhibitor binding.
-
Initiate the exchange reaction by adding 5 µL of the GTP/SOS1 mixture to all wells.
-
Incubate for 30-60 minutes at 25°C.
-
Read the plate on a spectrofluorometer (e.g., Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Normalize the fluorescence signal to the positive (no inhibitor) and negative (no GTP/SOS1) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Principle: Intact cells are treated with the inhibitor, followed by a heat challenge. If the inhibitor binds to KRAS G12C, it will stabilize the protein, leaving more soluble protein in the cell lysate after heating and centrifugation. The amount of soluble KRAS G12C is then quantified, typically by Western blot.[4][13][14]
Protocol:
-
Cell Culture and Treatment:
-
Culture a KRAS G12C mutant cell line (e.g., NCI-H358) to 80-90% confluency.
-
Harvest cells and resuspend to a desired density (e.g., 2 x 10⁶ cells/mL).
-
Treat cells with various concentrations of "Inhibitor 16" or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 45°C to 65°C) to generate a melt curve. For isothermal dose-response, heat all samples at a predetermined optimal temperature (e.g., 58°C).
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Quantification:
-
Determine the protein concentration of the soluble fractions (e.g., BCA assay).
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for KRAS.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For melt curves, plot the normalized band intensity against temperature to determine the melting temperature (Tm) shift.
-
For isothermal experiments, plot the normalized band intensity against the logarithm of the inhibitor concentration to determine the EC50.
-
Pharmacodynamic Assay: Western Blot for p-ERK Inhibition
This assay assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of downstream effectors, such as ERK. A reduction in phosphorylated ERK (p-ERK) indicates successful pathway inhibition.
Principle: KRAS G12C mutant cells are treated with the inhibitor. Cell lysates are then prepared and analyzed by Western blot to detect the levels of p-ERK and total ERK. A decrease in the p-ERK/total ERK ratio demonstrates the inhibitor's pharmacodynamic effect.[1][3][15]
Protocol:
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells (e.g., NCI-H2122) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of "Inhibitor 16" or vehicle for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate. Centrifuge to clear the lysate.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK, total ERK, and the loading control.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK/total ERK ratio against the inhibitor concentration to determine the IC50 of pathway inhibition.
-
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of KRAS G12C inhibitors. By employing a combination of biochemical, cellular, and pharmacodynamic assays, researchers can effectively determine the potency, target engagement, and mechanism of action of novel compounds like "Inhibitor 16." These assays are critical for guiding lead optimization and advancing promising candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. targetedonc.com [targetedonc.com]
- 9. ilcn.org [ilcn.org]
- 10. Jacobio Pharma Presents SHP2 Plus KRAS G12C Data at ASCO [prnewswire.com]
- 11. Targeted drug achieves 43% response rate in KRAS-mutated lung cancer | EurekAlert! [eurekalert.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunofluorescence Analysis of KRAS G12C Inhibition
These application notes provide a detailed protocol for the immunofluorescence analysis of cellular responses to KRAS G12C inhibition. The content is intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of KRAS G12C inhibitors.
Introduction
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state that drives uncontrolled cell growth and tumor formation.[1] KRAS G12C inhibitors are small molecules designed to specifically and covalently bind to the mutant cysteine residue, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[1][2] This abrogates downstream oncogenic signaling, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, inhibiting cancer cell proliferation and survival.[1][3][4]
Immunofluorescence is a powerful technique to visualize the subcellular localization of proteins and monitor the activity of signaling pathways within intact cells. This protocol outlines a method to assess the effects of a KRAS G12C inhibitor on target engagement and downstream signaling pathways.
Key Signaling Pathways
KRAS G12C constitutively activates downstream signaling pathways, promoting tumorigenesis. Inhibition of KRAS G12C is designed to block these pathways.
Experimental Workflow
The following diagram outlines the major steps in the immunofluorescence protocol for assessing KRAS G12C inhibitor activity.
References
"KRAS G12C inhibitor 16" handling and storage instructions
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KRAS is a member of the Ras family of small GTPases, which function as critical downstream effectors of receptor tyrosine kinases (RTKs). Mutations in the KRAS gene are among the most common in human cancers, with the G12C substitution being particularly prevalent in non-small cell lung cancer. This mutation results in a constitutively active KRAS protein that drives oncogenic signaling through pathways such as the MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation.
KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue at position 12, locking the protein in an inactive GDP-bound state. "KRAS G12C inhibitor 16" represents a compound within this class, developed for preclinical research to investigate its therapeutic potential and mechanism of action.
These application notes provide general guidelines for the handling, storage, and in vitro evaluation of this compound and similar potent small molecule compounds.
Handling and Storage
Given that specific handling and storage instructions for "this compound" are not publicly available, the following are general recommendations for similar covalent small molecule inhibitors. Researchers should always consult the supplier-specific Safety Data Sheet (SDS) for detailed information upon receipt of any chemical compound.
Safety Precautions
Potent small molecule inhibitors should be handled with care to minimize exposure.[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]
-
Engineering Controls: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4]
-
Spill Management: In case of a spill, contain the area and follow established laboratory procedures for chemical spill cleanup. Use appropriate absorbent materials and dispose of waste in designated hazardous waste containers.[4]
-
First Aid: In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water and seek medical attention.
Storage Conditions
Proper storage is crucial to maintain the stability and activity of the inhibitor.
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at -20°C or -80°C in a tightly sealed container.[4] | Minimizes degradation over long-term storage. |
| Protect from light and moisture.[3] | Light and moisture can degrade sensitive chemical compounds. | |
| Stock Solutions | Aliquot into single-use volumes and store at -20°C or -80°C.[5] | Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation. |
| Use amber or foil-wrapped tubes to protect from light.[4] | Prevents photodegradation of the compound in solution. |
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reproducible experimental results.
Solubility
The solubility of a specific inhibitor may vary. It is recommended to consult the manufacturer's product data sheet. A general-purpose solvent for many small molecule inhibitors is dimethyl sulfoxide (B87167) (DMSO).[5]
| Solvent | General Recommendation |
| Primary Solvent | High-purity, anhydrous DMSO |
| Aqueous Media | Limited solubility. Prepare working dilutions from a DMSO stock solution immediately before use. The final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
Protocol for Reconstitution
-
Equilibrate: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved.[5] Gentle warming may be applied if necessary, but do not exceed 40°C.[5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Experimental Protocols
The following are representative protocols for the in vitro evaluation of a KRAS G12C inhibitor.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cell lines harboring the KRAS G12C mutation.
Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability assay to determine the IC50 of an inhibitor.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of medium. Incubate overnight.[6]
-
Compound Treatment: Prepare a serial dilution of the inhibitor in culture medium. Add 10 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells.[6]
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[6][7]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value using non-linear regression analysis.[6]
Western Blot Analysis of Downstream Signaling
This protocol assesses the inhibitor's effect on the phosphorylation of key proteins in the KRAS signaling pathway, such as ERK.
KRAS Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition.
Procedure:
-
Cell Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the change in p-ERK levels relative to total ERK and the loading control.
Disclaimer
The information provided in these application notes is intended for general guidance and educational purposes only. It is based on common laboratory practices for similar compounds. Since "this compound" is not a commercially available product with a public datasheet, users must rely on the specific information provided by the source of the compound and perform their own validation experiments. Always exercise due diligence and adhere to all applicable safety regulations in your institution.
References
- 1. escopharma.com [escopharma.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for KRAS G12C Inhibitor 16 in Cell Culture
These application notes provide detailed protocols for the dissolution and use of KRAS G12C inhibitor 16 in a cell culture setting. This document is intended for researchers, scientists, and drug development professionals investigating the effects of this inhibitor on cancer cell lines harboring the KRAS G12C mutation.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways. This compound is a small molecule designed to specifically and covalently bind to the mutant cysteine, thereby inhibiting its oncogenic activity. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results.
Product Information and Storage
| Parameter | Value/Recommendation |
| Inhibitor Name | This compound |
| Target | KRAS G12C |
| Storage of Solid Compound | Store at -20°C for long-term stability. |
| Storage of Stock Solution | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
Dissolution Protocol for Cell Culture Applications
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
Materials Required
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
Preparation of a 10 mM Stock Solution
-
Calculate the required mass: Determine the molecular weight (MW) of this compound from the product datasheet. Use the following formula to calculate the mass of the inhibitor needed to prepare a desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Volume (L) * MW ( g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the inhibitor.
-
Dissolve the compound: Vortex the solution thoroughly until the inhibitor is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in complete cell culture medium.
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the inhibitor. This is essential to account for any effects of the solvent on the cells.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in cell culture.
KRAS G12C Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][2][3] this compound is designed to block these downstream signals.
Experimental Workflow for Inhibitor Evaluation
A typical workflow to assess the efficacy of this compound involves a series of in vitro assays to determine its effect on cell viability, target engagement, and downstream signaling.
Cell Viability Assay (Example: CellTiter-Glo®)
This assay measures the number of viable cells based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines.
-
Complete cell culture medium.
-
This compound working solutions.
-
DMSO (vehicle control).
-
96-well opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Add 10 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blot for Downstream Signaling
This protocol assesses the inhibition of KRAS downstream signaling by measuring the phosphorylation levels of key proteins like ERK and AKT.
Materials:
-
KRAS G12C mutant cells.
-
6-well plates.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Troubleshooting and Safety Precautions
-
Solubility Issues: If the inhibitor does not fully dissolve, try gentle warming, sonication, or preparing a more dilute stock solution. Ensure the DMSO is of high quality and anhydrous.
-
Cell Toxicity: If the vehicle control shows significant cell death, reduce the final DMSO concentration in the culture medium.
-
Safety: this compound is a research compound with potentially hazardous properties. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols: KRAS G12C Inhibitor 16 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to evaluate the efficacy of KRAS G12C inhibitors, exemplified by "Inhibitor 16." This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The KRAS protein, a key molecular switch in intracellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, leads to constitutive activation of KRAS, driving uncontrolled cell proliferation and tumor growth. This mutation is particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] The development of specific inhibitors targeting the KRAS G12C mutant protein represents a significant advancement in precision oncology.[1][3] These inhibitors, such as sotorasib (B605408) and adagrasib, covalently bind to the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state.[1][4] This action blocks downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[1][2][5][6]
Xenograft models, where human tumor cells or patient-derived tissues are implanted into immunodeficient mice, are crucial for the preclinical evaluation of novel anticancer agents like KRAS G12C inhibitors.[7][8] These models allow for the in vivo assessment of a compound's anti-tumor activity, pharmacokinetics, and pharmacodynamics.
Data Presentation
Table 1: In Vivo Efficacy of a Representative KRAS G12C Inhibitor (MRTX849) in Xenograft Models
| Xenograft Model | Tumor Type | Treatment | % Change from Baseline Tumor Volume | Statistical Significance |
| H358 | NSCLC (Cell Line-Derived) | MRTX849 (100 mg/kg QD) | Regression | p < 0.01 |
| Patient-Derived Xenograft | NSCLC | MRTX849 (100 mg/kg QD) | Regression | Not specified |
| Patient-Derived Xenograft | Colon Adenocarcinoma | MRTX849 (100 mg/kg QD) | Regression | Not specified |
Data synthesized from a study on MRTX849, a potent KRAS G12C inhibitor.[9] The percentage change from baseline was calculated at Day 19-22 for most models.
Table 2: Pharmacodynamic Effects of a Representative KRAS G12C Inhibitor (ASP2453) in a Xenograft Model
| Time Point (post-dose) | % Inhibition of KRAS Activation | % Inhibition of p-ERK1/2 | % Inhibition of p-S6 |
| 2-4 hours | Not specified | Maximum | Not specified |
| 4-6 hours | Maximum | Declining | Maximum |
| 48 hours | Sustained | Not specified | Not specified |
Data from the NCI-H1373 xenograft model treated with a single oral dose of ASP2453.[10]
Experimental Protocols
Establishment of Human Tumor Xenografts
This protocol outlines the procedure for establishing both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Materials:
-
Human cancer cell line with KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) or fresh patient tumor tissue.
-
Immunodeficient mice (e.g., NOD/SCID, NSG), female, 4-6 weeks of age.[11][12]
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel (optional).
-
Syringes and needles (27-30 gauge).
-
Calipers.
-
Anesthesia (e.g., isoflurane).
-
Sterile surgical instruments.
Procedure:
-
Cell Preparation (for CDX):
-
Culture KRAS G12C mutant human cancer cells in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile PBS.
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.[11]
-
-
Tumor Tissue Preparation (for PDX):
-
Obtain fresh patient tumor tissue under sterile conditions.
-
Implant a small piece of the tumor tissue (2-3 mm³) subcutaneously into the flank of an immunodeficient mouse.[8]
-
-
Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.[12]
-
-
Tumor Growth Monitoring:
-
Study Initiation:
-
When tumors reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups.
-
In Vivo Efficacy Study
This protocol describes the administration of a KRAS G12C inhibitor and the assessment of its anti-tumor activity.
Materials:
-
Tumor-bearing mice.
-
KRAS G12C Inhibitor 16 (formulated in an appropriate vehicle).
-
Vehicle control.
-
Gavage needles or appropriate injection equipment.
-
Calipers.
-
Analytical balance.
Procedure:
-
Dosing:
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., orally, once daily).[9]
-
Administer the vehicle to the control group following the same schedule.
-
-
Tumor Volume and Body Weight Measurement:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
-
Endpoint:
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100% .[12]
-
Analyze the statistical significance of the differences between treatment and control groups.
-
Western Blot Analysis of Xenograft Tissue
This protocol details the procedure for analyzing protein expression in tumor tissues to assess the pharmacodynamic effects of the inhibitor.
Materials:
-
Excised xenograft tumors.
-
Liquid nitrogen.
-
Lysis buffer with protease and phosphatase inhibitors.[14]
-
Homogenizer or sonicator.[15]
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[16]
-
Primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-KRAS G12C).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Immunohistochemistry (IHC) of Xenograft Tumors
This protocol is for the histological analysis of tumor tissues to evaluate cellular responses to the inhibitor.
Materials:
-
Excised xenograft tumors.
-
10% neutral buffered formalin.
-
Paraffin.
-
Microtome.
-
Glass slides.
-
Deparaffinization and rehydration solutions (xylene, graded ethanol).
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer).
-
Hydrogen peroxide (to block endogenous peroxidase).
-
Blocking serum.
-
Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis).
-
Biotinylated secondary antibody and streptavidin-HRP complex (for ABC method).
-
DAB substrate.
-
Hematoxylin counterstain.
-
Mounting medium.
-
Microscope.
Procedure:
-
Tissue Processing:
-
Fix excised tumors in 10% formalin overnight.[11]
-
Dehydrate the tissue through a series of graded ethanol (B145695) and embed in paraffin.
-
Cut 4-5 µm sections using a microtome and mount them on glass slides.[18]
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.[19]
-
Block endogenous peroxidase activity with hydrogen peroxide.[11]
-
Block non-specific binding with blocking serum.
-
Incubate with the primary antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP complex.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope and capture images.
-
Quantify the staining intensity or the percentage of positive cells.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. StarrLab - Xenografts [sites.google.com]
- 18. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocols for IHC | Abcam [abcam.com]
Application Notes & Protocols: Designing Combination Therapy Experiments for KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of combination therapies involving KRAS G12C inhibitors. The protocols and experimental designs outlined below are based on established methodologies and rationales for combining targeted agents to enhance anti-tumor efficacy and overcome resistance. While a specific agent "KRAS G12C inhibitor 16" is not publicly detailed, the principles and experiments described herein are applicable to any novel KRAS G12C inhibitor.
Introduction: The Rationale for Combination Therapies
KRAS G12C inhibitors have marked a significant breakthrough in treating cancers harboring this specific mutation.[1][2][3] These agents, such as sotorasib (B605408) and adagrasib, function by covalently binding to the mutant cysteine-12, locking the KRAS protein in an inactive, GDP-bound state.[4][5][6] This action is intended to shut down downstream pro-survival signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[4][7][8]
However, the clinical efficacy of monotherapy can be limited by both primary and acquired resistance.[1][2][3] Tumors can evade KRAS G12C inhibition through various mechanisms, including the feedback reactivation of upstream signaling pathways (e.g., EGFR) or the activation of parallel survival pathways.[5][9][10] This has spurred the investigation of combination strategies to create a more durable and potent anti-cancer effect.[1][2][3][11] Preclinical and clinical studies are actively exploring combinations with other targeted therapies, immunotherapies, and chemotherapies to overcome these resistance mechanisms.[1][2][3][12][13]
Logical Flow for Combination Strategy Development
Caption: A logical workflow for developing combination therapies.
Common Combination Strategies and Their Rationale
The selection of a combination partner for a KRAS G12C inhibitor should be based on a sound biological rationale. Below are some of the most investigated strategies.
| Combination Partner Class | Rationale | Key Targets |
| RTK Inhibitors | Overcome feedback reactivation of receptor tyrosine kinases (RTKs) like EGFR, which can bypass KRAS G12C inhibition.[1][10] | EGFR, HER2 |
| SHP2 Inhibitors | Block the SHP2 phosphatase, which is a critical node downstream of multiple RTKs and is required for RAS activation.[1][10][14] | SHP2 |
| MAPK Pathway Inhibitors | Induce a more profound and sustained inhibition of the MAPK pathway to prevent signaling rebound.[1][2][3][11] | MEK, ERK |
| Cell Cycle Inhibitors | Target downstream effectors of KRAS signaling that control cell cycle progression. | CDK4/6 |
| Immunotherapy | Leverage the potential immunogenic effects of KRAS G12C inhibition to enhance anti-tumor immunity.[11] | PD-1, PD-L1 |
KRAS G12C Signaling and Combination Targets
Caption: KRAS G12C signaling pathway with points of therapeutic intervention.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine if the combination of "this compound" and a partner drug results in synergistic, additive, or antagonistic effects on cancer cell viability.
Experimental Workflow for In Vitro Synergy
Caption: Workflow for assessing in vitro drug synergy.
Protocol: Cell Viability and Synergy Analysis
-
Cell Culture: Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of "this compound" and the combination agent. Create a dose-response matrix that includes single-agent and combination treatments.
-
Treatment: Treat the cells with the drug matrix and incubate for 72-96 hours.
-
Viability Assay: Measure cell viability using a luminescent-based assay (e.g., CellTiter-Glo®) to quantify ATP levels, which correlate with the number of viable cells.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
Mechanism of Action (MOA) Elucidation
Objective: To confirm that the synergistic effect observed is due to the intended modulation of target signaling pathways.
Protocol: Western Blotting for Phospho-Protein Analysis
-
Treatment: Treat KRAS G12C mutant cells with "this compound", the combination agent, and the combination at their IC50 concentrations for various time points (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6) and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to assess the degree of pathway inhibition by single agents versus the combination.
| Target Pathway | Key Proteins to Analyze (Phosphorylated & Total) | Expected Outcome with Synergistic Combo |
| MAPK Pathway | ERK, MEK | More profound and sustained suppression of p-ERK |
| PI3K/AKT Pathway | AKT, S6 Ribosomal Protein | Enhanced inhibition of p-AKT and/or p-S6 |
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a relevant animal model.
Protocol: Xenograft or Syngeneic Mouse Models
-
Model Selection:
-
Xenograft Model: Implant human KRAS G12C mutant cancer cells subcutaneously into immunodeficient mice (e.g., nude or NSG mice).
-
Syngeneic Model: Use a murine cancer cell line with a Kras G12C mutation in immunocompetent mice to also evaluate the impact on the tumor microenvironment and immune response.
-
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups:
-
Vehicle control
-
"this compound" alone
-
Combination agent alone
-
Combination of both agents
-
-
Dosing: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for pharmacodynamic (PD) analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement in vivo.
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | (Baseline) | ||
| Inhibitor 16 | |||
| Combo Agent | |||
| Combination |
Conclusion
A systematic and rigorous preclinical evaluation is critical for advancing a KRAS G12C inhibitor combination therapy to the clinic. The experimental designs and protocols provided here offer a foundational approach to assess synergy, elucidate the mechanism of action, and confirm in vivo efficacy. By combining robust in vitro and in vivo studies, researchers can build a strong data package to support the clinical development of novel and effective cancer therapies.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiple KRAS targeting strategies paving way for combination therapies | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emjreviews.com [emjreviews.com]
Troubleshooting & Optimization
"KRAS G12C inhibitor 16" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating solubility challenges with KRAS G12C Inhibitor 16. The information is structured to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS No. 2349392-79-4) is a potent and specific inhibitor of the KRAS G12C mutant protein.[1][2] Like other inhibitors in its class, it works by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby blocking downstream signaling pathways, primarily the MAPK and PI3K pathways, which are crucial for tumor cell proliferation and survival.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My inhibitor is precipitating when I add it to my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue arising from the compound's low aqueous solubility. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid both cell toxicity and compound precipitation.
-
Serial Dilution: Instead of adding the concentrated stock directly to your medium, perform an intermediate dilution step in the medium or a buffer. Add the inhibitor solution dropwise to the final volume of media while gently vortexing to ensure rapid mixing.
-
Temperature: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes help maintain solubility.
-
Co-solvents and Formulations: For in vivo studies, a common formulation to improve solubility is a mixture of solvents. A recommended formulation for KRAS G12C inhibitors is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS. The solvents should be added sequentially, ensuring the inhibitor is fully dissolved at each step.
Q4: How should I store this compound?
A4: Proper storage is crucial for maintaining the inhibitor's activity.
-
Solid Form: As a solid, the inhibitor can be stored at -20°C for up to three years.[1]
-
Stock Solutions: High-concentration stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term storage, aliquots may be kept at 4°C for up to a week.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
| Issue | Potential Cause | Recommended Solution |
| Solid inhibitor does not dissolve in DMSO. | Insufficient mixing or low-quality DMSO. | Vortex the solution for several minutes. If dissolution is still incomplete, brief sonication in a water bath may be applied. Ensure you are using anhydrous, high-purity DMSO. |
| Precipitation in aqueous buffer/media. | The inhibitor's aqueous solubility limit has been exceeded. | Lower the final concentration of the inhibitor. Perform a serial dilution to find the maximum soluble concentration. Consider adding a surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer. |
| Cloudiness or precipitation over time in an experiment. | The compound is slowly coming out of solution due to temperature fluctuations or interactions with media components. | Maintain a constant temperature throughout the experiment. If possible, test the inhibitor's stability in different basal media formulations to check for interactions. |
| Low and variable exposure in animal studies. | Poor oral bioavailability due to low solubility and/or permeability. | Optimize the formulation. For oral gavage, consider preparing a homogenous suspension using 0.5% CMC-Na. For intraperitoneal injections, using a salt form of the compound, if available, may increase solubility. |
Quantitative Data: Solubility of KRAS G12C Inhibitors
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of other well-characterized KRAS G12C inhibitors to provide a general reference.
| Inhibitor | Solvent | Solubility |
| Adagrasib (MRTX849) | DMSO | 25 mg/mL |
| Corn Oil Formulation (10% DMSO, 90% corn oil) | ≥ 2.5 mg/mL | |
| PEG300/Tween-80 Formulation | ≥ 2.62 mg/mL | |
| Sotorasib (AMG510) | DMSO | 100 mg/mL |
| Ethanol | 13 mg/mL | |
| Water | Insoluble | |
| K-Ras(G12C) Inhibitor 12 | DMSO | 30 mg/mL |
| DMF | 30 mg/mL | |
| Ethanol | 0.33 mg/mL |
Data compiled from publicly available sources.
Experimental Protocols
For researchers needing to determine the precise solubility of this compound, the following detailed protocols for kinetic and equilibrium solubility assays are provided.
Protocol 1: Kinetic Solubility Assay
This high-throughput method is useful for rapid solubility screening.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible for direct UV assay)
-
Nephelometer or UV spectrophotometer
2. Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in DMSO.
-
Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Add Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final inhibitor concentration of 200 µM and a final DMSO concentration of 2%.
-
Mix and Incubate: Mix the plate on a shaker for 2 minutes and incubate at room temperature for 2 hours.
-
Measurement:
-
Nephelometric Method: Measure light scattering in each well using a nephelometer to detect precipitation.
-
Direct UV Method: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the compound's λmax to determine the concentration of the soluble compound against a standard curve.
-
Protocol 2: Equilibrium (Shake-Flask) Solubility Assay
This method determines the thermodynamic solubility and is considered the gold standard.
1. Materials:
-
This compound (solid)
-
Selected buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV system
2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (enough to ensure a saturated solution with undissolved solid remaining).
-
Add Solvent: Add a known volume of the selected buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After incubation, let the vials stand to allow the excess solid to sediment. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid.
-
Sample Analysis: Carefully collect the supernatant and dilute it with the mobile phase. Determine the concentration of the dissolved inhibitor using a validated HPLC-UV method against a standard curve.
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of Inhibitor 16.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the kinetic and equilibrium solubility of Inhibitor 16.
Troubleshooting Decision Tree for Precipitation Issues
Caption: Decision tree for troubleshooting precipitation of this compound.
References
Technical Support Center: Investigating Off-Target Effects of KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of KRAS G12C inhibitors, using Adagrasib (MRTX849) as a representative agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the investigation of off-target effects for a KRAS G12C inhibitor.
| Question | Answer & Troubleshooting |
| Q1: My KRAS G12C inhibitor shows a potent cellular phenotype, but the effect doesn't fully correlate with on-target KRAS G12C inhibition. How can I determine if this is due to off-target effects? | A1: This is a strong indicator of potential off-target activity. To confirm this, a primary method is to test your inhibitor in a cell line where the intended target, KRAS, has been genetically knocked out using techniques like CRISPR-Cas9. If the inhibitor still elicits a response in these knockout cells, it strongly suggests that the observed effects are mediated by one or more off-targets. |
| Q2: What are the initial steps to identify potential off-targets of my KRAS G12C inhibitor? | A2: A standard and comprehensive first step is to perform an in vitro kinase selectivity screen.[1] This involves testing your compound against a large panel of recombinant kinases to determine its inhibitory activity against other members of the kinome.[1][2][3] Several commercial services offer broad kinase panels for this purpose.[4] |
| Q3: My in vitro kinase screen came back with several potential off-target hits. How do I validate these in a cellular context? | A3: To validate in vitro hits, you need to confirm target engagement within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[5][6][7] CETSA measures the thermal stability of a protein, which increases upon ligand binding.[6] An observed thermal shift for a potential off-target protein in the presence of your inhibitor provides strong evidence of cellular engagement.[5] |
| Q4: I am performing a CETSA experiment and not observing a clear thermal shift for my protein of interest. What could be the issue? | A4: Several factors can affect CETSA outcomes. Troubleshooting steps include: - Incorrect Temperature Range: Ensure you have performed a broad temperature melt curve to identify the optimal denaturation temperature for your target protein.[6] - Compound Concentration and Incubation: Vary the concentration of your inhibitor and the incubation time to ensure sufficient compound uptake and target binding.[6] - Uneven Heating/Cooling: Use a thermal cycler for precise and uniform temperature control across all samples.[6][8] - Lysis Conditions: Ensure complete cell lysis to release the soluble protein fraction for analysis.[5] |
| Q5: Are there unbiased methods to discover novel off-targets directly in cells without prior knowledge? | A5: Yes, chemical proteomics is an excellent unbiased approach.[9] Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify protein targets of a small molecule in complex cellular lysates or even in living cells.[9] These methods typically involve using a modified version of your inhibitor as a probe to "pull down" its binding partners, which are then identified by mass spectrometry.[9] |
| Q6: I am designing a chemical proteomics experiment and am concerned that modifying my inhibitor to create a probe will alter its binding properties. What are the alternatives? | A6: This is a valid concern, as probe synthesis can sometimes alter the pharmacological activity of a drug.[9] An alternative label-free method is Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA), which are extensions of CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment.[9] |
| Q7: My inhibitor is causing unexpected toxicities in animal models. How can I investigate if these are due to off-targets? | A7: Unexpected in vivo toxicities are often linked to off-target effects. A comprehensive approach to investigate this includes: 1. Performing a broad in vitro secondary pharmacology screen against a panel of receptors, ion channels, and enzymes known to be associated with common toxicities.[10] 2. Utilizing chemical proteomics on tissues from treated animals to identify off-target engagement in vivo.[9] 3. Comparing the toxicity profile with the known effects of inhibitors of the identified off-targets. |
Quantitative Data on KRAS G12C Inhibitors
The following tables summarize key data for Adagrasib (MRTX849) and Sotorasib (B605408) (AMG510), two well-characterized KRAS G12C inhibitors. This data can serve as a benchmark for researchers developing new inhibitors.
Table 1: Off-Target Profile of Adagrasib (MRTX849)
A cysteine reactivity profiling experiment was conducted in NCI-H358 cells treated with 1 µM Adagrasib. Out of 5702 identified peptides, only one off-target protein was identified, demonstrating high specificity.
| Target | Description | Outcome |
| KRAS G12C | Intended Target | Near complete engagement observed.[11] |
| Lysine-tRNA ligase (KARS) | Off-Target | The only off-target protein identified in the study.[11] |
This data highlights the high selectivity of Adagrasib for its intended target.
Table 2: Common Treatment-Related Adverse Events (TRAEs) of KRAS G12C Inhibitors
This table summarizes common TRAEs observed in clinical trials for Adagrasib and Sotorasib, which can provide insights into potential off-target effects or on-target toxicities in various tissues.
| Inhibitor | Common Any-Grade TRAEs | Common Grade ≥3 TRAEs |
| Adagrasib (MRTX849) | Diarrhea, Nausea, Vomiting, Fatigue.[12][13] | Increased Lipase, Anemia, Fatigue, QT Prolongation.[12][14] |
| Sotorasib (AMG510) | Diarrhea, Nausea, Increased Alanine Aminotransferase (ALT), Increased Aspartate Aminotransferase (AST).[15] | Increased ALT, Increased AST, Diarrhea.[15][16] |
Note: The incidence of hepatotoxicity (increased ALT/AST) may be higher in patients treated with sotorasib shortly after receiving checkpoint inhibitor therapy.[12][17]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their off-target investigations.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is for verifying the engagement of a specific protein target by an inhibitor in intact cells.[6]
1. Cell Treatment: a. Culture cells to 80-90% confluency. b. Resuspend cells in fresh media to a density of 2 x 10⁶ cells/mL.[6] c. Prepare serial dilutions of the KRAS G12C inhibitor in a suitable solvent (e.g., DMSO). d. Treat the cells with the inhibitor or vehicle control and incubate for 1-2 hours at 37°C.[5][6]
2. Heat Challenge: a. Aliquot the cell suspension into PCR tubes for each temperature point.[6] b. Use a thermal cycler to heat the samples to a range of temperatures (e.g., 45-70°C) for 3-5 minutes, followed by cooling to room temperature.[5][18]
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[5] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18] c. Collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of each sample.
4. Western Blot Analysis: a. Prepare samples for SDS-PAGE with Laemmli buffer and boil.[6] b. Load equal amounts of protein per lane, run the gel, and transfer to a PVDF membrane.[6] c. Block the membrane and incubate with a primary antibody specific to the protein of interest. d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an ECL substrate.[6] The amount of soluble protein remaining at each temperature is quantified to determine the thermal shift.
Protocol 2: In Vitro Kinase Profiling
This protocol outlines a general procedure for screening an inhibitor against a panel of kinases.
1. Compound Preparation: a. Prepare a high-concentration stock solution of the inhibitor in 100% DMSO. b. Perform serial dilutions to create a range of concentrations for testing.
2. Assay Setup: a. Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases.[1] b. In a multi-well plate, combine each kinase with its specific substrate and ATP.
3. Compound Incubation: a. Add the inhibitor at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. b. Include appropriate controls (e.g., no inhibitor, known potent inhibitor).
4. Reaction and Detection: a. Incubate the plates to allow the kinase reaction to proceed. b. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
5. Data Analysis: a. Calculate the percentage of kinase activity inhibited by the compound relative to the vehicle control. b. Data is typically presented as a percentage of inhibition or as an IC50 value for more potent interactions.
Visualizations: Pathways and Workflows
The following diagrams, created using Graphviz DOT language, illustrate key concepts in the investigation of KRAS G12C inhibitor off-target effects.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for a Cellular Thermal Shift Assay (CETSA) experiment.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. oncnursingnews.com [oncnursingnews.com]
- 15. targetedonc.com [targetedonc.com]
- 16. memoinoncology.com [memoinoncology.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Optimizing KRAS G12C Inhibitor 16 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of "KRAS G12C inhibitor 16".
Important Note on Compound Identity: Publicly available information suggests there may be two distinct compounds referred to as "this compound". It is crucial to verify the specific compound you are using by referencing the original patent or supplier information.
-
Compound A (also known as compound 3-11): Described with an IC50 of 0.457 µM for KRAS G12C.[1]
-
Compound B (extracted from patent WO2019110751A1, compound 39): Described with a more potent IC50 of 97 nM.[2]
The following guidance is applicable to KRAS G12C inhibitors in general and will specify when data pertains to a particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors?
A1: KRAS G12C inhibitors are a class of targeted therapies that function by covalently and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein.[3] This binding event traps the KRAS G12C protein in an inactive, GDP-bound state.[3][4] By locking KRAS in this "off" state, the inhibitor effectively blocks downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[3][5][6]
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A2: A good starting point for determining the optimal concentration is to perform a dose-response curve to establish the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on available data, you can expect different potency depending on which "this compound" you are using.
-
For Compound A (IC50 of 0.457 µM) , a starting concentration range for a dose-response experiment could be 10 µM down to 1 nM.
-
For Compound B (IC50 of 97 nM) , a starting range of 1 µM down to 0.1 nM would be appropriate.
It is recommended to use a concentration range that spans several logs above and below the expected IC50.
Q3: How can I confirm that this compound is engaging its target in my cell line?
A3: Target engagement can be confirmed by observing the downstream effects of KRAS G12C inhibition. The most common and direct method is to perform a Western blot to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK (p-ERK).[7] A significant decrease in the levels of p-ERK following treatment with the inhibitor indicates successful target engagement and pathway inhibition.[7] It is also advisable to probe for total ERK as a loading control to ensure that the observed changes are due to altered phosphorylation and not variations in the total amount of ERK protein.[7]
Q4: Which cell lines are appropriate for testing this compound?
A4: You should use cell lines that harbor the KRAS G12C mutation. Publicly available data for a compound similar to "this compound" (Compound A) shows activity in MIA PaCa-2 (pancreatic cancer) and A549 (non-small cell lung cancer) cell lines.[1] It is essential to verify the KRAS mutational status of your chosen cell line through sequencing or by referencing publicly available databases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 value or lack of inhibitor activity | Incorrect Compound Identity: You may be using the less potent version of "this compound" (Compound A) when expecting the potency of Compound B. | Verify the source and batch information of your inhibitor. If possible, obtain an analytical certificate to confirm its identity and purity. |
| Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms. | Ensure your cell line has the KRAS G12C mutation and is known to be sensitive to this class of inhibitors. Consider testing a panel of different KRAS G12C mutant cell lines.[8] | |
| Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | Store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C as a stock solution.[9] Avoid repeated freeze-thaw cycles.[9] | |
| Loss of inhibitor effect over time in long-term culture | Development of Resistance: Cancer cells can develop resistance through reactivation of the MAPK pathway or activation of bypass signaling pathways like PI3K-AKT.[8] | Perform a time-course experiment and analyze p-ERK and p-AKT levels by Western blot to detect pathway reactivation.[8] Consider combination therapies with inhibitors of upstream (e.g., SHP2, EGFR) or downstream (e.g., MEK, PI3K) signaling nodes.[8] |
| Inhibitor Depletion: The inhibitor may be metabolized by the cells or degrade in the culture medium over time. | Replenish the culture medium with fresh inhibitor every 2-3 days for long-term experiments to maintain a consistent concentration.[10] | |
| Inconsistent results between experiments | Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout. | Ensure a consistent cell seeding density for all experiments. Perform a cell count before seeding plates. |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells. | Keep the final concentration of the solvent consistent across all wells, including the vehicle control, and ensure it is below a toxic threshold (typically <0.5%). |
Quantitative Data Summary
Table 1: Reported In Vitro Potency of "this compound" Variants
| Compound Name | Alternative Name | Target | IC50 | Cell Line | Assay Type | Reference |
| This compound | Compound 3-11 | KRAS G12C | 0.457 µM | - | Biochemical Assay | [1] |
| This compound | Compound 3-11 | p-ERK | 3.06 µM | MIA PaCA-2 | Cellular Assay | [1] |
| This compound | Compound 3-11 | p-ERK | 11.1 µM | A549 | Cellular Assay | [1] |
| This compound | Compound 39 | KRAS G12C | 97 nM | - | Biochemical Assay | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) in a 2D cell culture system.
-
Cell Seeding:
-
Seed KRAS G12C mutant cells in a 96-well plate at a density of 3,000-5,000 cells per well in complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM for Compound A, 1 µM for Compound B) and perform 1:3 or 1:5 serial dilutions.
-
-
Treatment:
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a commercially available assay, such as a resazurin-based or ATP-based assay (e.g., CellTiter-Glo®), following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p-ERK and Total ERK
This protocol provides a method to assess the inhibition of the MAPK signaling pathway.
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x, and 100x the determined IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.[7]
-
Load 20-40 µg of total protein per lane onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Ras | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to KRAS G12C inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of acquired resistance to KRAS G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors is a significant challenge that typically emerges after an initial response to therapy.[1][2] The mechanisms are diverse and can be broadly categorized into two main groups:
-
On-Target Mechanisms: These involve genetic alterations within the KRAS gene itself. This can include secondary mutations in the KRAS protein that prevent the inhibitor from binding effectively or amplification of the KRAS G12C allele, which increases the total amount of the target protein.[3][4]
-
Off-Target (Bypass) Mechanisms: These mechanisms activate alternative signaling pathways that circumvent the need for KRAS G12C signaling to drive cell proliferation and survival.[5] This can occur through mutations or amplification of other genes in the RAS-MAPK pathway (like BRAF, NRAS, MAP2K1) or through the activation of parallel pathways, often mediated by receptor tyrosine kinases (RTKs) like MET or EGFR.[1][4][6] Additionally, histologic transformation, for instance from adenocarcinoma to squamous cell carcinoma, has been observed as a resistance mechanism.[1][4]
Q2: What are the most common "on-target" resistance mutations and how do they work?
On-target resistance most frequently involves secondary mutations in the KRAS gene that interfere with inhibitor binding or the amplification of the KRAS G12C allele.[3][4] These mutations can occur at various locations:
-
Switch-II Pocket Mutations: Residues such as R68, H95, and Y96 form the binding pocket for covalent inhibitors like sotorasib (B605408) and adagrasib.[3][5] Mutations like R68S, H95D/Q/R, and Y96C/D can sterically hinder the inhibitor from docking correctly, thus preventing its covalent binding to C12.[4][7]
-
Altered Nucleotide Cycling: Mutations at other codons can confer resistance by altering the fundamental properties of the KRAS protein, such as impairing its GTPase activity (e.g., A59G, Q61L) or potentiating its nucleotide exchange (e.g., Y40A, N116H).[6]
-
Mutations at Codon 12: In some cases, new mutations can arise at the G12 position itself, such as G12D, G12R, G12V, or G12W, which eliminate the cysteine residue required for covalent inhibitor binding.[1][4]
-
KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele leads to higher levels of the target protein, which may overwhelm the inhibitor at standard concentrations.[3][4]
Q3: Which bypass signaling pathways are most frequently activated in resistant tumors?
When KRAS G12C is successfully inhibited, cancer cells can adapt by reactivating the MAPK pathway or engaging parallel survival pathways. This is a common mechanism of both intrinsic and acquired resistance.[8][9][10] Key bypass mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs like EGFR, MET, and FGFR can activate wild-type RAS isoforms (NRAS, HRAS) or other downstream effectors, effectively bypassing the need for KRAS G12C.[3][6] MET amplification is a frequently cited example.[1][4]
-
Alterations in Downstream MAPK Pathway Components: Activating mutations in genes downstream of KRAS, such as BRAF (e.g., V600E), MAP2K1 (MEK1), or NRAS, can reactivate the ERK signaling cascade independently of KRAS G12C.[1][4][5]
-
Activation of Parallel Pathways: The PI3K/AKT/mTOR pathway is a crucial parallel signaling cascade that can promote cell survival.[11][12] Loss-of-function mutations in negative regulators like PTEN or activating mutations in PIK3CA can lead to resistance by providing an alternative survival signal.[4][13]
-
Oncogenic Fusions: The formation of novel gene fusions involving kinases like ALK, RET, BRAF, RAF1, and FGFR3 can also provide a powerful, KRAS-independent signal for growth and survival.[1][4]
Troubleshooting Guides
Problem: My KRAS G12C mutant cell line shows increasing resistance to the inhibitor over time. How do I investigate the mechanism?
This is a common observation when developing resistance models. A multi-pronged approach is recommended to elucidate the underlying mechanism.
Recommended Experimental Workflow:
-
Confirm Resistance: Perform a dose-response cell viability assay to quantify the shift in the IC50 value between the parental (sensitive) and the newly developed resistant cell line.
-
Assess Pathway Activity: Use Western blotting to check the phosphorylation status of key signaling nodes in the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-AKT, p-S6) pathways, both at baseline and after inhibitor treatment. A rebound in p-ERK levels despite the presence of the inhibitor points towards pathway reactivation.[2][8]
-
Sequence for On-Target Mutations: Isolate genomic DNA from both parental and resistant cells and perform Sanger or next-generation sequencing (NGS) of the KRAS gene to identify any secondary mutations.
-
Broad Genomic/Transcriptomic Profiling: If no KRAS mutations are found, use a broader NGS panel, whole-exome sequencing, or RNA-seq to search for mutations, copy number variations (e.g., MET amplification), or gene fusions in common bypass pathway genes (NRAS, BRAF, MAP2K1, PTEN, etc.).[1][14]
-
Functional Validation: Once a candidate mechanism is identified (e.g., a BRAF V600E mutation), validate its role in resistance by using a specific inhibitor for that target (e.g., a BRAF inhibitor) in combination with the KRAS G12C inhibitor to see if sensitivity is restored.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting KRAS G12C Inhibitor 16 Cell Viability Assays
Welcome to the technical support center for troubleshooting cell viability assays with KRAS G12C Inhibitor 16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors like Inhibitor 16?
A1: KRAS G12C inhibitors are covalent inhibitors that specifically target the mutant cysteine residue at position 12 of the KRAS protein.[1][2] They bind to KRAS G12C when it is in its inactive, GDP-bound state.[1][2][3][4] This covalent binding effectively traps the KRAS protein in this "off" state, preventing it from being activated by exchanging GDP for GTP.[1] Consequently, this blocks downstream signaling through critical pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, which are crucial for cancer cell proliferation and survival.[1][2][5][6]
Q2: I am observing high variability in my IC50 values for this compound across different KRAS G12C mutant cell lines. Why is this happening?
A2: High variability in IC50 values across different KRAS G12C mutant cell lines is a known phenomenon and can be attributed to several factors:
-
Differential KRAS Dependency: Not all cancer cells with a KRAS G12C mutation are equally dependent on KRAS signaling for their growth and survival.[7] Some cell lines may have a higher reliance on the MAPK pathway, making them more sensitive to KRAS inhibition.[8]
-
Co-occurring Genetic Alterations: The presence of other genetic mutations can influence the cellular response to KRAS G12C inhibition. For instance, mutations in tumor suppressor genes like TP53 or co-mutations in receptor tyrosine kinases (RTKs) can confer intrinsic resistance.[8]
-
Activation of Bypass Pathways: Some cell lines may have pre-existing activation of parallel signaling pathways, such as the PI3K-AKT-mTOR pathway, which can bypass the effects of KRAS G12C inhibition and promote cell survival.[7][8]
-
Experimental Conditions: Variations in cell culture conditions, such as cell density, serum concentration, and assay duration, can significantly impact the apparent potency of the inhibitor.
Q3: My initial results showed potent inhibition, but the effect diminishes with longer treatment times. What could be the cause?
A3: This is a common observation and is often due to the development of adaptive resistance by the cancer cells.[8] Key mechanisms include:
-
Reactivation of the MAPK Pathway: Cancer cells can reactivate the MAPK pathway despite the presence of the inhibitor.[2][3][8] This can happen through feedback mechanisms that increase the levels of active, GTP-bound KRAS G12C, which has a lower affinity for inhibitors that target the inactive state.[3][8]
-
Activation of Bypass Pathways: The cells can upregulate alternative signaling pathways, most commonly the PI3K-AKT-mTOR pathway, to sustain proliferation and survival.[2][8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR can drive the reactivation of the MAPK pathway, reducing the effectiveness of the KRAS G12C inhibitor.[3][8]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your cell viability assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experimental repeats | - Pipetting errors- Variation in cell seeding density- Reagent instability- Edge effects in multi-well plates | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension and uniform seeding.- Prepare fresh reagents for each experiment.- Avoid using the outer wells of the plate or fill them with media only. |
| High background signal in control wells | - Contamination of media or reagents- High metabolic activity of cells leading to non-specific signal- Insufficient washing steps (for some assays) | - Use sterile technique and fresh, filtered reagents.- Optimize cell seeding density to avoid overgrowth.- Follow the assay protocol carefully regarding washing steps. |
| Low signal-to-noise ratio | - Suboptimal cell number- Incorrect wavelength or filter settings on the plate reader- Assay not sensitive enough for the cell type | - Perform a cell titration experiment to determine the optimal seeding density.- Verify the instrument settings are correct for the specific assay.- Consider switching to a more sensitive assay (e.g., from MTT to a luminescence-based assay like CellTiter-Glo). |
| Unexpectedly low potency of the inhibitor | - Incorrect inhibitor concentration- Inhibitor degradation- Cell line is intrinsically resistant- Short incubation time | - Verify the stock concentration and serial dilutions.- Store the inhibitor according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.- Confirm the KRAS G12C mutation status of your cell line and consider testing other cell lines.- Increase the incubation time with the inhibitor (e.g., from 24 to 72 hours). |
Experimental Protocols
Below are detailed protocols for commonly used cell viability assays.
Cell Seeding
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in the appropriate culture medium to the desired seeding density.
-
Seed cells into a 96-well plate at the predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[8]
Inhibitor Treatment
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentration.
-
Remove the overnight culture medium from the cell plate and add the inhibitor dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Assay Protocol
-
Following inhibitor treatment, carefully aspirate the media from the wells.
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[9]
-
Incubate the plate at 37°C for 3 hours.[9]
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Read the absorbance at 570 nm using a microplate reader.[10]
MTS Assay Protocol
-
Prepare cells and treat with the inhibitor in a 96-well plate with a final volume of 100 µL/well.[9]
-
After the incubation period, add 20 µL of MTS solution to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C.[8]
-
Record the absorbance at 490 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Equilibrate the multi-well plate with the cultured cells to room temperature for approximately 30 minutes.[11][12]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure the luminescence using a plate reader.[11]
Data Presentation
Table 1: In Vitro Potency of Selected KRAS G12C Inhibitors
| Inhibitor | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | NCI-H358 | Cell Viability | 8 | [8] |
| Adagrasib (MRTX849) | KRAS G12C | NCI-H358 | Cell Viability | 7 | [8] |
| MRTX849 | KRAS G12C | MIA PaCa-2 | Cell Viability (2D) | 10-973 | [4] |
| MRTX849 | KRAS G12C | Various | Cell Viability (3D) | 0.2-1042 | [4] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Visualizations
KRAS G12C Signaling Pathway and Inhibition
Caption: KRAS G12C signaling and the mechanism of inhibitor action.
Experimental Workflow for Cell Viability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.ca]
Technical Support Center: KRAS G12C Inhibitor 16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C Inhibitor 16. The information herein is designed to help mitigate cytotoxicity and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that specifically and covalently binds to the mutant cysteine residue at position 12 of the KRAS protein.[1][2][3] This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state.[1][3] By trapping the protein in this "off" state, the inhibitor abrogates downstream oncogenic signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[1][4][5]
Q2: What are the common "on-target" mechanisms of resistance to KRAS G12C inhibitors like Inhibitor 16?
A2: "On-target" resistance typically involves alterations in the KRAS protein itself. Secondary mutations in the KRAS gene can emerge, which may either enhance the exchange of GDP for GTP (the active state) or impair the intrinsic GTPase activity, making the protein less susceptible to inhibitors that bind to the inactive state.[5]
Q3: What are the common "off-target" or bypass mechanisms of resistance?
A3: Bypass mechanisms involve the activation of alternative signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of KRAS G12C.[6] Common bypass routes include the reactivation of the MAPK pathway through upstream signaling from receptor tyrosine kinases (RTKs) like EGFR, or the activation of parallel pathways such as the PI3K-AKT-mTOR pathway.[5][6]
Q4: My KRAS G12C inhibitor shows potent initial activity, but its efficacy decreases significantly with prolonged treatment in cell culture. What could be the cause?
A4: This phenomenon is often due to the development of adaptive or acquired resistance.[6] Cancer cells can adapt to the inhibitor by reactivating the MAPK pathway or engaging bypass signaling pathways.[6][7] This can be mediated by feedback mechanisms that increase the levels of active, GTP-bound KRAS G12C or through the upregulation of RTK signaling.[5][6]
Troubleshooting Guides
Issue 1: Unexpectedly High In Vitro Cytotoxicity in Non-Target Cell Lines
Possible Cause: Off-target effects of this compound. While designed for selectivity, high concentrations may lead to inhibition of other cellular processes or proteins with reactive cysteine residues.[8]
Troubleshooting Steps:
-
Confirm Cell Line Identity: Perform Short Tandem Repeat (STR) profiling to ensure your cell lines have not been misidentified or cross-contaminated.[9]
-
Evaluate Single-Agent Activity: Determine the half-maximal inhibitory concentration (IC50) of Inhibitor 16 in both your target (KRAS G12C mutant) and non-target (KRAS wild-type) cell lines. A narrow therapeutic window may indicate potential for off-target effects.
-
Generate a Cysteine-Dead Mutant Control: If feasible, create a version of the target protein where the reactive cysteine is mutated (e.g., to serine). Inhibitor 16 should not be active against this mutant if the observed effect is on-target.[6]
-
Proteomic Profiling: Utilize global proteomic analyses to identify other proteins that are covalently modified by the inhibitor, which can reveal potential off-target interactions.[8]
Issue 2: Rebound in p-ERK and p-AKT Levels After Initial Suppression
Possible Cause: This indicates the activation of resistance mechanisms, either through reactivation of the MAPK pathway or activation of bypass pathways like PI3K-AKT.[6][10]
Troubleshooting Steps:
-
Time-Course Western Blot Analysis: Treat KRAS G12C mutant cells with Inhibitor 16 and collect lysates at various time points (e.g., 2, 6, 24, 48, and 72 hours). Probing for p-ERK and p-AKT will help characterize the timing and extent of pathway reactivation.[6]
-
Phospho-RTK Array: Screen for the activation of a wide range of RTKs to identify which ones might be driving the reactivation of downstream signaling.[10]
-
Combination Therapy Experiments: Co-treat cells with Inhibitor 16 and inhibitors of other signaling nodes. For example, combining with an EGFR inhibitor (e.g., cetuximab) or a SHP2 inhibitor can prevent upstream signaling reactivation.[6][7] Combining with a MEK or PI3K inhibitor can block downstream or bypass pathways.[6]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | KRAS Status | IC50 (nM) |
| NCI-H358 | G12C Mutant | 10 |
| MIA PaCa-2 | G12C Mutant | 15 |
| A549 | G12S Mutant | >10,000 |
| HCT116 | G13D Mutant | >10,000 |
| HEK293T | Wild-Type | >10,000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Common Combination Therapies and Observed Toxicities with KRAS G12C Inhibitors
| Combination Agent | Target | Example Drugs | Common Adverse Events |
| EGFR Inhibitor | EGFR | Cetuximab, Panitumumab | Rash, Diarrhea, Nausea |
| SHP2 Inhibitor | SHP2 | TNO155 | Edema, Fatigue, Nausea |
| MEK Inhibitor | MEK | Trametinib | Diarrhea, Rash, Nausea |
| PI3K Inhibitor | PI3K | Alpelisib | Hyperglycemia, Rash, Diarrhea |
| Immunotherapy | PD-1/PD-L1 | Pembrolizumab, Atezolizumab | Immune-related adverse events, Hepatotoxicity |
This table is a summary of known toxicities with other KRAS G12C inhibitors and may be relevant for studies with Inhibitor 16.[9]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.[9]
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[9]
In Vitro Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with varying concentrations of Inhibitor 16 for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[9]
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action for Inhibitor 16.
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of KRAS G12C Inhibitors in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of KRAS G12C inhibitors in mouse models. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and variable plasma exposure of our KRAS G12C inhibitor after oral gavage in mice. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral exposure is a common challenge for many small molecule inhibitors, which are often poorly water-soluble.[1] Several factors could be contributing to this issue. Here's a step-by-step troubleshooting approach:
1. Assess Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of your compound at different pH values (e.g., pH 2, 6.5, 7.4) to simulate the gastrointestinal (GI) tract environment.[1] Poor solubility is a primary reason for low dissolution and absorption.[1]
-
Permeability: Evaluate the compound's permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[1] Low permeability will hinder absorption even if the compound is dissolved.[1]
-
Solid-State Properties: Characterize the crystalline form of your compound. Different polymorphs can have different solubilities and dissolution rates.[1]
2. Optimize the Formulation:
-
Simple Suspension: If you are using a simple aqueous suspension (e.g., in water or saline with a suspending agent like carboxymethylcellulose), the particle size of your compound is critical.[1] Consider micronization to increase the surface area for dissolution.[1]
-
Enabling Formulations: For compounds with very low solubility, an enabling formulation is often necessary.[1] Common approaches for preclinical studies include:
-
Amorphous Solid Dispersion (ASD): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[1][2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds in the GI tract.[1]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its solubility. For instance, adagrasib (MRTX849) has been formulated in 10% sulfobutylether-beta-cyclodextrin (SBE-β-CD) in a citrate (B86180) buffer for oral administration in mice.[1]
-
Nanonization: Reducing particle size to the nanometer range can increase the surface area for dissolution, as demonstrated with a nanocrystalline formulation of sotorasib.[3]
-
3. Review the Dosing Procedure:
-
Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to high variability and adverse effects.[1] Training and consistent technique among personnel are crucial.[1]
-
Vehicle Selection: The chosen vehicle should be well-tolerated by the animals and compatible with your compound. For suspensions, ensure the compound is uniformly suspended before and during administration.[1]
Q2: Our KRAS G12C inhibitor shows good in vitro potency but poor in vivo efficacy in mouse xenograft models. Could this be related to bioavailability?
A2: Yes, a disconnect between in vitro potency and in vivo efficacy is frequently due to suboptimal pharmacokinetic (PK) properties, including poor bioavailability.
-
Insufficient Exposure: The inhibitor may not be reaching a high enough concentration in the plasma and, consequently, in the tumor tissue to exert its therapeutic effect. It's crucial to perform a PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Short Half-Life: Even if the inhibitor is absorbed, it may be cleared from the body too quickly, resulting in a short duration of action. For example, the KRAS G12C inhibitor ARS-853 had poor plasma stability (t1/2 < 20 min) and low oral bioavailability (F < 2%), which limited its in vivo studies.[4] In contrast, its successor, ARS-1620, showed excellent oral bioavailability (F > 60%) and sufficient plasma stability in mice.[4][5]
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver before it reaches systemic circulation.
Troubleshooting Steps:
-
Conduct a Pharmacokinetic Study: Dose a cohort of mice with your inhibitor and collect blood samples at multiple time points to determine its PK profile.
-
Correlate PK with Pharmacodynamics (PD): In tumor-bearing mice, correlate the plasma and tumor concentrations of the inhibitor with the modulation of downstream signaling pathways (e.g., p-ERK levels). This will help establish the required exposure for target engagement.
-
Consider Alternative Dosing Routes: If oral bioavailability remains a significant hurdle for initial efficacy studies, consider intraperitoneal (IP) administration to bypass first-pass metabolism and ensure systemic exposure.[6]
Data Presentation: Pharmacokinetic Parameters of Selected KRAS G12C Inhibitors in Mice
The following table summarizes publicly available pharmacokinetic data for several KRAS G12C inhibitors in mice, which can serve as a benchmark for your own studies.
| Inhibitor | Dose (mg/kg) | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Oral Bioavailability (F%) | Reference |
| ARS-853 | - | Oral | - | - | - | < 2% | [4] |
| ARS-1620 | - | Oral | - | - | - | > 60% | [4][5] |
| MRTX849 | 100 | Oral | - | ~4500 | ~60000 | - | [7] |
| 143D (in rats) | 10 | Oral | 4.00 | 139.00 | 1639.00 | - | [8] |
Note: Data for different compounds were generated in different studies and may not be directly comparable.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise dose of the KRAS G12C inhibitor orally to mice.
Materials:
-
KRAS G12C inhibitor formulated in a suitable vehicle.
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid).
-
Syringes (1 mL).
-
Mouse scale.
-
70% ethanol.
Procedure:
-
Weigh each mouse to determine the correct dosing volume.
-
Prepare the dosing formulation, ensuring it is a homogenous suspension or solution.
-
Draw the calculated volume of the formulation into the syringe.
-
Securely restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it reaches the esophagus.
-
Slowly dispense the liquid from the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
Objective: To collect serial blood samples from mice after administration of a KRAS G12C inhibitor.
Materials:
-
Microcentrifuge tubes pre-coated with an anticoagulant (e.g., K2EDTA).
-
Capillary tubes or fine-gauge needles and syringes.
-
Lancets for tail vein or submandibular bleeding.
-
Heat lamp or warming pad.
-
Anesthetic (if required by institutional guidelines).
-
Centrifuge.
Procedure:
-
Warm the mouse under a heat lamp to dilate the blood vessels.
-
At each designated time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect a small volume of blood (typically 20-50 µL) from the tail vein, saphenous vein, or via submandibular puncture.
-
Dispense the blood into the anticoagulant-coated microcentrifuge tubes.
-
Gently mix the blood with the anticoagulant.
-
Keep the samples on ice until centrifugation.
-
Centrifuge the samples to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Caption: Experimental workflow for assessing bioavailability and efficacy.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS G12C inhibitor 16" dealing with experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C Inhibitor 16. The content is designed to address common experimental challenges and sources of variability to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By binding to this mutant cysteine, the inhibitor locks the KRAS protein in an inactive, GDP-bound state.[1][2] This prevents downstream signaling through key oncogenic pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[1]
Q2: What are the common causes of experimental variability when using this compound?
A2: Experimental variability can arise from several factors, including:
-
Cell Line Integrity: Genetic drift, misidentification, or mycoplasma contamination of cell lines.
-
Reagent Quality: Degradation of the inhibitor, lot-to-lot variability of antibodies, and quality of cell culture media and supplements.
-
Assay Conditions: Inconsistent cell seeding densities, variations in incubation times, and improper handling of reagents.
-
Operator-Dependent Differences: Variations in pipetting techniques and data analysis methods.
Q3: Why might the observed in vitro efficacy of this compound not translate to in vivo models?
A3: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to:
-
Pharmacokinetic Properties: Poor absorption, distribution, metabolism, or excretion (ADME) of the inhibitor in the animal model.
-
Tumor Microenvironment: The complex in vivo tumor microenvironment can provide pro-survival signals that are absent in 2D cell culture.
-
Immune System Interactions: The host immune system can impact tumor growth and the inhibitor's effectiveness.[3]
-
Off-Target Effects: In vivo, the inhibitor may have off-target effects that are not apparent in vitro.
Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors?
A4: Resistance to KRAS G12C inhibitors can be intrinsic or acquired and often involves the reactivation of downstream signaling pathways.[4] Common mechanisms include:
-
Reactivation of the MAPK Pathway: Feedback mechanisms can lead to the reactivation of the MAPK pathway despite initial suppression.[5]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways, such as the PI3K/AKT pathway, to bypass the need for KRAS signaling.[5][6]
-
Secondary Mutations: Acquired mutations in KRAS or other downstream effectors like BRAF and MAP2K1 can confer resistance.[4][7]
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation of RTKs like EGFR, HER2, and FGFR can reactivate the MAPK and/or PI3K/AKT pathways.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each cell line to ensure exponential growth throughout the assay period. |
| Inhibitor Dilution Series | Prepare fresh serial dilutions of this compound for each experiment. Use a consistent solvent (e.g., DMSO) and ensure the final solvent concentration is the same across all wells and does not exceed 0.1%. |
| Incubation Time | Standardize the incubation time with the inhibitor (e.g., 72 hours) and ensure it is consistent across all experiments.[5] |
| Assay Reagent Handling | Follow the manufacturer's protocol for the viability assay reagent (e.g., MTS, MTT). Ensure proper mixing and incubation times.[5] |
Issue 2: Decreased Inhibitor Efficacy in Long-Term Cell Culture
| Potential Cause | Recommended Solution |
| Adaptive Resistance | This is often due to the development of adaptive resistance.[5] Perform a time-course western blot to check for the reactivation of p-ERK and p-AKT.[5] |
| Selection of Resistant Clones | Continuous culture with the inhibitor may select for a pre-existing resistant subpopulation of cells. |
| Inhibitor Stability | Ensure the inhibitor is stable in the cell culture media over the duration of the experiment. Replenish the media with fresh inhibitor at regular intervals if necessary. |
Issue 3: High Background or Weak Signal in Western Blots
| Potential Cause | Recommended Solution |
| Antibody Quality | Use validated antibodies specific for the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT). Test different antibody concentrations to find the optimal dilution. |
| Blocking Step | Optimize the blocking step by testing different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and incubation times. |
| Washing Steps | Ensure thorough washing steps between antibody incubations to reduce background signal. |
| Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane.[5] |
Data Presentation
Table 1: Representative IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | IC50 Range (nM) |
| NCI-H358 | NSCLC | 3,000 | 72 | 5 - 20 |
| MIA PaCa-2 | Pancreatic | 4,000 | 72 | 10 - 50 |
| SW837 | Colorectal | 5,000 | 72 | 50 - 200 |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Catalog # | Recommended Dilution |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling | 4370 | 1:1000 - 1:2000 |
| Total ERK1/2 | Cell Signaling | 4695 | 1:1000 |
| p-AKT (Ser473) | Cell Signaling | 4060 | 1:1000 - 1:2000 |
| Total AKT | Cell Signaling | 9272 | 1:1000 |
| Beta-Actin | Abcam | ab8227 | 1:5000 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[5]
-
Inhibitor Treatment: Prepare a serial dilution of this compound. Treat the cells with the inhibitor dilutions or DMSO (vehicle control) and incubate for a desired period (e.g., 72 hours).[5]
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's protocol.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent by metabolically active cells.[5]
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader.[5] Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or DMSO for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[5] Incubate on ice for 30 minutes, vortexing occasionally.[5] Centrifuge at 14,000 rpm for 15 minutes at 4°C.[5] Collect the supernatant.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting: Normalize protein amounts and prepare samples with Laemmli buffer.[5] Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary and secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: Experimental workflow for KRAS G12C inhibitor characterization.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KRAS G12C Inhibitor Experiments
Welcome to the technical support center for researchers working with KRAS G12C inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions regarding unexpected Western blot results.
Frequently Asked Questions (FAQs)
Q1: After treating my KRAS G12C mutant cells with an inhibitor, my Western blot shows an initial decrease in phosphorylated ERK (p-ERK), but the signal rebounds at later time points (24-48 hours). Is this an experimental artifact?
A1: No, this is likely not an artifact but a well-documented biological phenomenon known as adaptive feedback reactivation.[1][2][3][4][5][6] Many studies report that after initial suppression of the MAPK pathway, p-ERK levels can recover or "rebound" starting around 24 to 48 hours post-treatment, even while the KRAS G12C mutant remains inhibited.[1][2][4] This feedback response is a common mechanism of adaptive resistance to KRAS G12C inhibitors.[7][8][9]
Q2: What are the primary molecular mechanisms driving this p-ERK rebound?
A2: The rebound in p-ERK signaling is primarily driven by feedback mechanisms that bypass the inhibited KRAS G12C protein. The two main mechanisms are:
-
Activation of Wild-Type (WT) RAS: The inhibition of KRAS G12C can relieve negative feedback loops, leading to the activation of upstream Receptor Tyrosine Kinases (RTKs) like EGFR.[8] These activated RTKs can then stimulate WT RAS isoforms (HRAS and NRAS), which are not targeted by G12C-specific inhibitors, to reactivate the MAPK pathway.[2][8][9]
-
Upstream Pathway Activation: Signaling intermediaries like SHP2, which connect multiple RTKs to RAS, can become activated and contribute to the reactivation of the pathway.[5][8][9]
Q3: I observed a successful decrease in p-ERK, but my Western blot now shows a corresponding increase in phosphorylated AKT (p-AKT). What does this indicate?
A3: This indicates the activation of a parallel bypass pathway, most commonly the PI3K-AKT-mTOR pathway.[8][10][11] Cancer cells can adapt to the blockade of one critical signaling pathway (MAPK) by upregulating another to maintain survival and proliferation.[8][11] Observing an increase in p-AKT is a strong sign of this adaptive bypass and is a known mechanism of resistance to KRAS G12C inhibitors.[12]
Q4: My Western blot shows a very weak or no signal for my phosphorylated target protein. What are the most common causes and solutions?
A4: A weak or absent signal for a phosphoprotein is a common issue with several potential causes:
-
Protein Dephosphorylation: Phosphatases released during cell lysis can rapidly dephosphorylate your target protein. Solution: Always prepare lysates on ice with pre-chilled buffers supplemented with a fresh cocktail of phosphatase and protease inhibitors.[10][13][14][15]
-
Low Target Abundance: The phosphorylated version of a protein may be a small fraction of the total protein.[16] Solution: Increase the amount of protein loaded onto the gel (e.g., 30-50 µg).[10][16] You can also enrich your sample for the target protein using immunoprecipitation (IP).[13][14]
-
Suboptimal Antibodies: The primary antibody concentration may be too low. Solution: Optimize the antibody concentration by performing a titration. Also, ensure your primary antibody is validated for detecting the specific phosphorylated target.
-
Improper Blocking Agents: Using non-fat milk for blocking can cause high background with phospho-specific antibodies because milk contains the phosphoprotein casein.[14] Solution: Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent.[15]
-
Incorrect Buffers: Phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding. Solution: Use Tris-based buffers like TBST for all wash steps and antibody dilutions.[13][16]
Q5: How can I resolve high background on my Western blot membrane?
A5: High background can obscure your results. Consider the following solutions:
-
Optimize Blocking: Increase the blocking time to 1-2 hours at room temperature or increase the BSA concentration.
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate both to find the optimal dilution.
-
Increase Washing: Increase the number and duration of TBST washes after primary and secondary antibody incubations to remove unbound antibodies.
-
Ensure Membrane Stays Wet: Never allow the membrane to dry out at any point during the immunoblotting process.[10]
Data Presentation: Signaling Dynamics Post-Inhibition
This table summarizes the typical signaling changes observed in KRAS G12C mutant cell lines following inhibitor treatment, based on densitometry from multiple studies.
| Time Point | p-ERK Level (Normalized to Control) | p-AKT Level (Normalized to Control) | Biological Interpretation |
| 0-6 Hours | Significantly Decreased (e.g., <25%) | Stable or Slightly Decreased | Effective initial inhibition of the MAPK pathway.[1] |
| 24 Hours | Partially Recovered (e.g., 25-60%) | Stable or Slightly Increased | Onset of MAPK pathway reactivation (rebound).[1][2] |
| 48-72 Hours | Significantly Recovered (e.g., >60%) | Increased | Sustained feedback activation of MAPK and/or activation of PI3K/AKT bypass pathway.[2][3][17] |
Note: Specific percentages can vary significantly based on the cell line and specific inhibitor used.
Diagrams: Pathways and Workflows
Caption: KRAS signaling pathway and inhibitor-induced feedback mechanisms.
Caption: Standard experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for weak or absent p-ERK Western blot signal.
Detailed Experimental Protocol: Western Blot for KRAS G12C Inhibitor Effects
This protocol provides a robust starting point for analyzing protein phosphorylation changes. Optimization for specific cell lines and antibodies may be necessary.
1. Cell Lysis and Protein Extraction
-
Culture and treat KRAS G12C mutant cells with the inhibitor or vehicle (e.g., DMSO) for the desired time points (e.g., 0, 2, 6, 24, 48 hours).
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Place the culture dish on ice. Add ice-cold RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[10][11]
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[10][12]
3. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg is a good starting point) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[10]
4. Immunoblotting
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[12]
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure accurate interpretation, strip the membrane and re-probe with antibodies for the corresponding total protein (e.g., total ERK) and a loading control (e.g., GAPDH).[12]
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BioKB - Relationship - KRAS - inhibits - ERK [biokb.lcsb.uni.lu]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor In Vivo Efficacy of KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of KRAS G12C inhibitors. While this guide is structured around a representative compound, "KRAS G12C inhibitor 16," the principles and methodologies discussed are broadly applicable to this class of targeted therapies.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Our KRAS G12C inhibitor is potent in vitro but shows poor efficacy in our xenograft model. What are the likely causes?
A1: This is a common challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy can stem from several factors:
-
Poor Pharmacokinetics (PK): The compound may not be reaching the tumor at sufficient concentrations or for a long enough duration. Early-generation inhibitors, for instance, sometimes failed to demonstrate in vivo efficacy due to undesirable pharmacokinetic properties.[1] Key issues include:
-
Intrinsic Resistance: The selected tumor model may possess intrinsic resistance mechanisms. Not all KRAS G12C mutant cells are equally dependent on KRAS signaling for survival.[3] Co-occurring mutations in tumor suppressor genes or activation of parallel signaling pathways can reduce dependency on the KRAS pathway.
-
Adaptive Resistance: The tumor cells may rapidly adapt to the inhibitor. Upon initial treatment, cancer cells can activate feedback loops that reactivate the MAPK pathway or other survival pathways, overcoming the inhibition.[4][5]
Q2: We observe initial tumor stasis or regression, but the tumors start to regrow rapidly after a few weeks. What is happening?
A2: This pattern strongly suggests the development of acquired or adaptive resistance. Cancer cells are highly plastic and can evolve to survive therapeutic pressure. The primary mechanisms include:
-
Reactivation of the MAPK Pathway: This is a frequent mechanism.[6] Even with KRAS G12C inhibited, cells can reactivate downstream signaling. This can happen through:
-
Feedback Reactivation: Inhibition of KRAS G12C can lead to a rebound in upstream signaling from receptor tyrosine kinases (RTKs) like EGFR, HER2, and FGFR, which then reactivates wild-type RAS (NRAS, HRAS) or the remaining uninhibited KRAS G12C.[3][7]
-
ERK Rebound: Studies show that after initial suppression, levels of phosphorylated ERK (p-ERK) can rebound, driving proliferation.[7]
-
-
Activation of Bypass Pathways: Tumor cells can activate parallel signaling pathways to circumvent the blocked KRAS pathway. The PI3K-AKT-mTOR pathway is a common bypass route that promotes cell survival and proliferation.[6][7]
-
On-Target Secondary Mutations: New mutations can arise in the KRAS gene itself (e.g., at residues Y96, H95, R68) that prevent the inhibitor from binding effectively.[3][8]
-
Histologic Transformation: In some cases, tumors can change their cellular identity, for example, from adenocarcinoma to squamous cell carcinoma, a state that may be less dependent on KRAS signaling.[9][10]
Q3: How can we investigate the specific resistance mechanisms in our non-responding in vivo models?
A3: A systematic approach is required to pinpoint the mechanism of resistance:
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after treatment (e.g., 2, 6, 24 hours) and analyze key signaling proteins via Western blot. A rebound in p-ERK after initial suppression points to MAPK reactivation.[4] Concurrently, check for increased p-AKT to investigate PI3K pathway activation.[4]
-
Genomic Analysis: Perform genomic sequencing on tumors that have become resistant to identify acquired mutations. Look for secondary mutations in KRAS or activating mutations in other genes like NRAS, BRAF, or MAP2K1 (MEK).[8]
-
Gene Expression Profiling: Use RNA sequencing to compare resistant tumors to sensitive, untreated tumors. This can reveal upregulation of RTKs (like EGFR, MET, FGFR) or changes indicative of histologic transformation (e.g., epithelial-to-mesenchymal transition).[9]
-
Establish Resistant Cell Lines: Generate resistant cell lines in vitro by culturing KRAS G12C mutant cells in the continuous presence of your inhibitor.[4] These new lines are invaluable tools for dissecting resistance mechanisms and testing combination therapies.
Q4: What are the most promising combination strategies to overcome this poor in vivo efficacy?
A4: Combination therapy is the leading strategy to enhance efficacy and overcome resistance.[7][11] Based on the resistance mechanisms, rational combinations include:
-
Upstream Inhibition: Combine with inhibitors of upstream activators like SHP2 or EGFR. SHP2 inhibitors can prevent the feedback reactivation of RAS signaling that often limits the efficacy of KRAS G12C inhibitors alone.[11][12] EGFR inhibitors (like cetuximab) are particularly effective in colorectal cancer models.[7]
-
Downstream Inhibition: Co-treatment with MEK or ERK inhibitors can create a more profound and durable blockade of the MAPK pathway.[7]
-
Parallel Pathway Inhibition: Combining with PI3K or mTOR inhibitors can block the key bypass survival pathway.[6]
-
Cell Cycle Inhibition: For tumors with concurrent mutations in cell cycle regulators (e.g., CDKN2A), adding a CDK4/6 inhibitor can be effective.[6]
-
Immunotherapy: Preclinical data suggest that KRAS G12C inhibitors can promote an immunogenic tumor microenvironment, providing a rationale for combination with checkpoint inhibitors like anti-PD-1.[8][13]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for KRAS G12C inhibitors?
A1: KRAS is a molecular switch that cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation introduces a cysteine residue. KRAS G12C inhibitors are designed to form an irreversible covalent bond with this specific cysteine, locking the KRAS G12C protein in its inactive GDP-bound state.[3] This prevents downstream signaling through pathways like RAF-MEK-ERK, thereby inhibiting cancer cell proliferation and survival.[6]
Q2: Are there alternative dosing strategies that might improve efficacy?
A2: While continuous daily dosing is standard, preclinical studies have explored intermittent or high-dose "pulsatile" regimens for MAPK pathway inhibitors as a strategy to alleviate adaptive resistance.[1] However, more research is needed to optimize dosing schedules for KRAS G12C inhibitors specifically. The primary focus remains on developing more potent inhibitors and effective combination therapies.
Q3: How important is the tumor microenvironment in the response to KRAS G12C inhibitors?
A3: The tumor microenvironment plays a crucial role that is an active area of investigation. For example, KRAS mutations can create an immunosuppressive microenvironment. Some studies suggest that KRAS G12C inhibitors can remodel this environment to be more favorable for an anti-tumor immune response, which supports the rationale for combining them with immunotherapies.[8]
Quantitative Data Summary
While specific data for "inhibitor 16" is not available, the following tables provide representative data for well-characterized KRAS G12C inhibitors to serve as a benchmark.
Table 1: Clinical Efficacy of Approved KRAS G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
|---|---|---|---|
| Sotorasib | CodeBreak 100 (Phase II) | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1 (Phase II) | 42.9% | 6.5 months |
(Data synthesized from multiple sources)[7]
Table 2: Summary of Promising Combination Strategies to Overcome Resistance
| Combination Target | Rationale | Preclinical/Clinical Evidence |
|---|---|---|
| SHP2 | Prevents feedback reactivation of RAS signaling | Synergistic activity shown in vitro and in vivo.[11][12] Clinical trials are ongoing.[14] |
| EGFR | Blocks upstream RTK signaling, a key resistance mechanism in CRC | High efficacy in CRC patient-derived xenografts and clinical trials.[7] |
| MEK / ERK | Provides a more complete vertical blockade of the MAPK pathway | Synergistic effects demonstrated in preclinical models.[7] |
| PI3K / mTOR | Inhibits the primary bypass signaling pathway for survival | Combination reduced tumor volume in mouse xenografts.[6] |
| CDK4/6 | Targets cell cycle progression, relevant for tumors with co-mutations | Overcomes resistance in models with CDKN2A loss.[6] |
| PD-1/PD-L1 | Leverages potential immunomodulatory effects of KRAS inhibition | Preclinical rationale established; clinical trials are underway.[8][13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Xenograft Mouse Model
-
Cell Culture: Culture a human cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358 for NSCLC) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., 6-8 week old female nude mice).
-
Tumor Implantation: Subcutaneously inject 5-10 million cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Inhibitor Formulation and Administration:
-
Formulate the KRAS G12C inhibitor in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
-
Administer the inhibitor orally once or twice daily at the predetermined dose (e.g., 30-100 mg/kg).[15] The vehicle-only group serves as the control.
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for ex vivo analysis (e.g., Western blot, histology, genomics).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups with the control.
Protocol 2: Western Blot Analysis for Pathway Reactivation
-
Cell Seeding and Treatment: Seed KRAS G12C mutant cells in 6-well plates. Once attached, treat with the KRAS G12C inhibitor at a relevant concentration (e.g., 10x IC50) for various time points (e.g., 2, 6, 24, 48 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), prepare with Laemmli buffer, and separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity to assess the ratio of phosphorylated to total protein at each time point, looking for an initial decrease followed by a potential rebound in phosphorylation.[4]
Visualizations
Caption: The KRAS signaling cascade and the mechanism of G12C inhibition.
Caption: Key mechanisms of acquired resistance to KRAS G12C inhibitors.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. mskcc.org [mskcc.org]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. emjreviews.com [emjreviews.com]
- 15. aacrjournals.org [aacrjournals.org]
"KRAS G12C inhibitor 16" cell line specific responses
Welcome to the technical support center for KRAS G12C Inhibitor 16. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing KRAS G12C inhibitors in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors?
A1: KRAS G12C inhibitors are a class of targeted therapies that specifically and irreversibly bind to the cysteine residue of the KRAS protein when it is in its inactive, GDP-bound state.[1] This covalent modification locks the KRAS G12C mutant protein in an inactive conformation, thereby preventing downstream signaling through pathways such as the MAPK and PI3K-AKT-mTOR cascades.[1] The inhibition of these pathways leads to decreased cell proliferation and the induction of apoptosis in cancer cells harboring the KRAS G12C mutation.[2]
Q2: How do I select the appropriate cell line for my experiment?
A2: The choice of cell line is critical for a successful experiment. It is essential to use cell lines with a confirmed KRAS G12C mutation and to consider the inherent sensitivity of the cell line to KRAS G12C inhibition. Cell lines can exhibit a wide range of sensitivities, and some may have intrinsic resistance mechanisms.[3] We recommend consulting the provided data tables for IC50 values of well-characterized KRAS G12C inhibitors like Adagrasib and Sotorasib in various cell lines to guide your selection.
Q3: What are the common mechanisms of resistance to KRAS G12C inhibitors?
A3: Resistance to KRAS G12C inhibitors can be either intrinsic (pre-existing) or acquired (develops during treatment). Common mechanisms include:
-
On-target resistance: Secondary mutations in the KRAS G12C protein that prevent inhibitor binding.
-
Bypass signaling: Activation of alternative signaling pathways, such as the PI3K-AKT pathway or other receptor tyrosine kinases (RTKs), that can drive cell proliferation independently of KRAS.[4]
-
Histologic transformation: Changes in the cell type, for example, from adenocarcinoma to squamous cell carcinoma, which may reduce dependence on the KRAS pathway.
Q4: What are some key biomarkers to consider for predicting response to KRAS G12C inhibitors?
A4: While the presence of the KRAS G12C mutation is the primary biomarker, other factors can influence sensitivity. Co-mutations in tumor suppressor genes like TP53 or other oncogenes can modulate the response. Additionally, the overall signaling state of the MAPK pathway, including the levels of phosphorylated ERK (p-ERK), can serve as a pharmacodynamic biomarker of inhibitor activity.[5]
Troubleshooting Guides
Problem 1: Higher than expected IC50 values or lack of response in a KRAS G12C mutant cell line.
-
Possible Cause 1: Intrinsic Resistance. The chosen cell line may possess intrinsic resistance mechanisms. For example, some cell lines exhibit feedback reactivation of the MAPK pathway or have parallel signaling pathways that bypass KRAS dependency.[4]
-
Troubleshooting Tip:
-
Confirm the KRAS G12C mutation status of your cell line.
-
Analyze the baseline signaling activity of pathways like PI3K/AKT and other RTKs.
-
Consider using a panel of cell lines with varying sensitivities to understand the spectrum of response.
-
Review the literature for known resistance mechanisms in your specific cell line.
-
-
-
Possible Cause 2: Experimental Conditions. Suboptimal experimental conditions can affect inhibitor potency.
-
Troubleshooting Tip:
-
Ensure the inhibitor is fully dissolved and used at the correct concentration.
-
Optimize cell seeding density and assay duration. Cell viability assays are typically run for 72 hours.[6]
-
Use a positive control cell line known to be sensitive to KRAS G12C inhibitors, such as NCI-H358 or MIA PaCa-2.[6]
-
-
Problem 2: Inconsistent results in Western blot analysis of p-ERK.
-
Possible Cause 1: Timing of Lysate Collection. The inhibition of p-ERK can be transient, with some cell lines showing a rebound in signaling after initial suppression.
-
Troubleshooting Tip:
-
Perform a time-course experiment to determine the optimal time point for observing maximal p-ERK inhibition. A common time point for initial assessment is 2 to 4 hours post-treatment.[6]
-
-
-
Possible Cause 2: Antibody Quality and Protocol. Poor antibody quality or a non-optimized Western blot protocol can lead to unreliable results.
-
Troubleshooting Tip:
-
Use a validated antibody for p-ERK (Thr202/Tyr204) and total ERK.
-
Ensure proper protein loading and transfer. Use a loading control like GAPDH or β-actin to normalize the results.[4]
-
Follow the detailed Western blot protocol provided in the "Experimental Protocols" section.
-
-
Problem 3: Difficulty in confirming target engagement in cells.
-
Possible Cause: Indirect measurement of target binding. While p-ERK inhibition is a good pharmacodynamic marker, it does not directly measure the binding of the inhibitor to KRAS G12C.
-
Troubleshooting Tip:
-
Consider performing a Cellular Thermal Shift Assay (CETSA) to directly assess the binding of the inhibitor to its target in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[7]
-
An upward electrophoretic mobility shift of the KRAS G12C protein band on a Western blot can also indicate covalent modification by the inhibitor.[3]
-
-
Data Presentation
Table 1: Adagrasib (MRTX849) IC50 Values in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (2D Assay, nM) | IC50 (3D Assay, nM) | Reference |
| NCI-H358 | Non-Small Cell Lung | 10 - 14 | 0.2 | [3][8] |
| MIA PaCa-2 | Pancreatic | 5 | 1042 | [3][8] |
| NCI-H23 | Non-Small Cell Lung | - | - | [9] |
| SW1573 | Non-Small Cell Lung | - | - | [9] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Sotorasib (AMG 510) IC50 Values in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung | ~6 - 81.8 | [1][6] |
| MIA PaCa-2 | Pancreatic | ~9 | [1][6] |
| NCI-H23 | Non-Small Cell Lung | 690.4 | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the IC50 value of a KRAS G12C inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
-
Inhibitor Treatment:
-
Luminescence Measurement:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[10]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[10]
-
Western Blot Analysis for p-ERK Inhibition
This protocol is for assessing the pharmacodynamic effect of a KRAS G12C inhibitor on the MAPK pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.[4]
-
Treat the cells with the KRAS G12C inhibitor at various concentrations and for different time points (e.g., 2, 4, 24 hours). Include a vehicle control.[6]
-
After treatment, wash the cells with ice-cold PBS.[4]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates using a BCA assay.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
-
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor action.
Caption: Mechanisms of resistance to KRAS G12C inhibitors.
Caption: Experimental workflow for inhibitor efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
"KRAS G12C inhibitor 16" long-term stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of KRAS G12C inhibitor 16 in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide
Q1: I am observing inconsistent results with my this compound stock solution. What could be the cause?
A1: Inconsistent results can often be attributed to the degradation of the inhibitor in solution. Several factors can influence the stability of your compound. Consider the following troubleshooting steps:
-
Storage Conditions: Verify that your stock solution is stored at the recommended temperature. For long-term storage, -80°C is generally recommended for stock solutions of similar inhibitors, which can be stored for more than a year at this temperature.[1] For short-term storage, 4°C may be suitable for over a week.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
-
Solvent Choice: The choice of solvent can impact the stability of the inhibitor. While DMSO is a common solvent for initial stock solutions, its suitability for long-term storage should be considered. Ensure the DMSO is of high purity and anhydrous.
-
Light Exposure: Some compounds are light-sensitive. It is advisable to store solutions in amber vials or otherwise protect them from light.[2][3]
-
Oxidation: For compounds susceptible to oxidation, storing under an inert gas like nitrogen can improve stability.[2][3]
Frequently Asked Questions (FAQs)
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term stability data for "this compound" is not publicly available, general recommendations for similar inhibitors can be followed.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | > 3 years[1] |
| Stock Solution (in Solvent) | -80°C | > 1 year[1] |
| Short-term Storage (in Solvent) | 4°C | > 1 week[1] |
Q3: What is a suitable solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of small molecule inhibitors. For in vivo experiments where high concentrations of DMSO may be toxic, a co-solvent formulation is often necessary. A general formulation for animal experiments is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS/ddH2O.[1] It is crucial to add the solvents sequentially and ensure complete dissolution at each step.[1]
Q4: How can I perform a long-term stability study for this compound in my chosen solvent?
A4: A long-term stability study can be conducted by monitoring the concentration and purity of the inhibitor over time.
Experimental Protocol: Long-Term Stability Assessment
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., DMSO).
-
Aliquot the solution into multiple amber vials to avoid freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at the intended storage temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Analyze the concentration and purity of the inhibitor using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the results to the initial analysis at Day 0.
-
-
Data Evaluation:
-
A significant decrease in the main peak area or the appearance of new peaks in the chromatogram indicates degradation.
-
Plot the percentage of the remaining inhibitor against time for each storage condition to determine the stability profile.
-
References
Validation & Comparative
In Vitro Showdown: A Comparative Guide to KRAS G12C Inhibitor 16 and Adagrasib
A detailed in vitro comparison of two covalent inhibitors targeting the KRAS G12C mutation, a key driver in various cancers. This guide provides a summary of available biochemical and cellular data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers in drug discovery and development.
The KRAS protein, a pivotal signaling hub, is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, has been a challenging target for therapeutic intervention. However, the development of covalent inhibitors that irreversibly bind to this mutant cysteine has marked a significant breakthrough. This guide provides an in vitro comparison of "KRAS G12C inhibitor 16," a potent tetracyclic heteroaryl compound, and adagrasib (MRTX849), a clinically advanced KRAS G12C inhibitor.
It is important to note that "this compound" is a designation found in public databases referencing compounds from patent literature. For this guide, we focus on the more potent of two such identified compounds, originating from patent WO2019110751A1 (compound 39). Publicly available in vitro data for this specific molecule is limited, and this guide reflects the current state of accessible information.
Data Presentation: Quantitative Comparison
The following tables summarize the available in vitro data for this compound and adagrasib. A significant disparity in the amount of public data is evident, with extensive characterization available for adagrasib.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound | KRAS G12C | Biochemical Assay | 97 nM (IC50) | [1] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Assay | ≈ 0.3 nM (Ki) | Data not available |
Table 2: Cellular Activity - Cell Viability (IC50)
| Inhibitor | Cell Line | Cancer Type | Assay Conditions | IC50 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 2D (3-day) | 10 - 973 nM (range) | [2][3][4] |
| H358 | NSCLC | 2D (3-day) | 10 - 973 nM (range) | [2][3][4] | |
| H2122 | NSCLC | 2D (3-day) | 10 - 973 nM (range) | [2][3] | |
| SW1573 | NSCLC | 2D (3-day) | 10 - 973 nM (range) | [2][3] | |
| Various KRAS G12C mutant cell lines | Various | 3D (12-day) | 0.2 - 1042 nM (range) | [2][3][4] |
NSCLC: Non-Small Cell Lung Cancer
Table 3: Cellular Activity - Downstream Signaling Inhibition
| Inhibitor | Cell Line | Target Pathway | Assay Type | IC50 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Adagrasib (MRTX849) | MIA PaCa-2 | p-ERK | Western Blot | Single-digit nM | [5] |
| H358 | p-ERK | Western Blot | Single-digit nM | [6] | |
| NCI-H358 | Active RAS-GTP pulldown | Immunoblot | 78 nM | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key in vitro assays used to characterize KRAS G12C inhibitors.
Biochemical KRAS G12C Nucleotide Exchange Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound's ability to prevent the exchange of GDP for GTP in the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
Guanosine triphosphate (GTP)
-
SOS1 (a guanine (B1146940) nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
Test compounds (serial dilutions)
-
384-well microplates
Procedure:
-
KRAS G12C protein is pre-loaded with BODIPY-FL-GDP.
-
The inhibitor, at various concentrations, is incubated with the KRAS G12C-BODIPY-FL-GDP complex.
-
The nucleotide exchange reaction is initiated by the addition of a mixture of GTP and SOS1.
-
As GTP displaces the fluorescently labeled GDP, a decrease in fluorescence resonance energy transfer (FRET) or fluorescence polarization is observed.
-
The reaction is monitored over time using a plate reader.
-
IC50 values are calculated by plotting the rate of fluorescence change against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the potency of an inhibitor in reducing the viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To assess the inhibitor's ability to block downstream signaling from KRAS G12C by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.
Materials:
-
KRAS G12C mutant cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cells are seeded and treated with the inhibitor at various concentrations for a defined period (e.g., 2-24 hours).
-
Cells are washed with cold PBS and then lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against p-ERK and a loading control (total ERK or a housekeeping protein like GAPDH).
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The intensity of the p-ERK bands is quantified and normalized to the total ERK or loading control to determine the extent of inhibition.
Mandatory Visualization
Caption: The KRAS signaling pathway and the mechanism of action of covalent KRAS G12C inhibitors.
Caption: A general experimental workflow for the in vitro evaluation of KRAS G12C inhibitors.
References
- 1. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KRAS G12C Inhibitor 16 and Other Leading KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a pivotal moment in oncology, transforming a previously "undruggable" target into a validated clinical objective. This guide provides a comparative analysis of "KRAS G12C inhibitor 16," a designation that appears to correspond to at least two distinct preclinical compounds, against leading clinical-stage and approved KRAS G12C inhibitors, including Sotorasib, Adagrasib, Divarasib, and Glecirasib. The comparison is based on available preclinical and clinical data to aid researchers in understanding the landscape of these targeted therapies.
Introduction to KRAS G12C Inhibitors
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and driving oncogenesis in a significant portion of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors.[1] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state and thereby blocking downstream oncogenic signaling.[1][2]
This analysis focuses on two compounds referred to as "this compound":
-
Inhibitor 16 (WO2019110751A1): A potent KRAS G12C inhibitor with a reported IC50 of 97 nM.[3]
-
Inhibitor-16 (US20180334454A1): Also known as compound 3-11, this inhibitor has a reported IC50 of 0.457 µM (457 nM).[4]
These compounds will be compared to inhibitors that have advanced further in development, providing a broader context of potency and clinical efficacy.
Comparative Analysis of Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and other prominent inhibitors.
Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cellular p-ERK Inhibition IC50 | Cell Line | Reference(s) |
| Inhibitor 16 (WO2019110751A1) | KRAS G12C | 97 nM | Not Reported | Not Reported | [3] |
| Inhibitor-16 (US20180334454A1) | KRAS G12C | 457 nM | 3.06 µM | MIA PaCA-2 | [4] |
| 11.1 µM | A549 | [4] | |||
| Sotorasib (AMG 510) | KRAS G12C | 8.88 nM (Nucleotide Exchange) | Not Directly Reported | - | [1][5] |
| Adagrasib (MRTX849) | KRAS G12C | High Affinity (Specific value not in results) | Not Directly Reported | - | [6] |
| 143D | KRAS G12C | Low Nanomolar | Not Directly Reported | - | [7] |
Table 2: Clinical Efficacy of Advanced KRAS G12C Inhibitors in NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Reference(s) |
| Sotorasib (AMG 510) | CodeBreak 100 (Phase II) | 37.1% | 6.8 months | 12.5 months | [6][8] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase I/II) | 42.9% | 6.5 months | 12.6 months | [8] |
| Divarasib (GDC-6036) | Phase I | 53.4% | 13.1 months | Not Reported | |
| Glecirasib (JAB-21822) | Phase II | 47.9% | 8.2 months | 13.6 months |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism and evaluation of these inhibitors.
Caption: KRAS signaling pathway and the mechanism of G12C inhibition.
Caption: General experimental workflow for KRAS inhibitor characterization.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor performance. Below are outlines for key experiments.
Biochemical Assay: SOS1-Mediated Nucleotide Exchange
This assay measures the ability of an inhibitor to directly bind to KRAS G12C and prevent its activation by the guanine (B1146940) nucleotide exchange factor (GEF), SOS1.
-
Objective: To determine the biochemical potency (IC50) of the inhibitor.
-
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C and the catalytic domain of SOS1 are expressed and purified.
-
Inhibitor Incubation: Purified KRAS G12C is incubated with various concentrations of the test inhibitor to allow for covalent binding.
-
Nucleotide Exchange Reaction: A fluorescently labeled GTP analog (e.g., mant-GTP) and SOS1 are added to the inhibitor-treated KRAS G12C.
-
Detection: The exchange of GDP for the fluorescent GTP is monitored over time by measuring the increase in fluorescence.
-
Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.[1]
-
Cell-Based Assay: p-ERK Inhibition
This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway within a cellular context.
-
Objective: To measure the cellular potency of the inhibitor on a key downstream signaling node.
-
Methodology:
-
Cell Culture: A KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCA-2) is cultured.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a specified period.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western Blotting or a quantitative ELISA/HTRF assay.[9]
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control. The results are plotted against inhibitor concentration to determine the IC50 for p-ERK inhibition.
-
In Vivo Assay: Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To assess the in vivo efficacy of the inhibitor in reducing tumor growth.
-
Methodology:
-
Model Establishment: Immunocompromised mice are subcutaneously or orthotopically implanted with a KRAS G12C mutant human cancer cell line or patient-derived xenograft (PDX).[10]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into vehicle control and treatment groups and dosed with the inhibitor according to a predetermined schedule (e.g., daily oral gavage).[10]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy is assessed by metrics such as tumor growth inhibition (TGI) or tumor regression.[10]
-
Conclusion
The landscape of KRAS G12C inhibitors is rapidly evolving, with several agents demonstrating significant clinical activity. While "this compound" represents early-stage compounds with demonstrated biochemical potency, they serve as important chemical scaffolds in the ongoing effort to develop next-generation inhibitors.[3][4] Approved drugs like Sotorasib and Adagrasib have established a new standard of care, but challenges such as acquired resistance remain.[6][8] Newer agents like Divarasib and Glecirasib show promising efficacy in early trials, potentially offering improved response rates and duration.[11] The continued preclinical and clinical investigation, utilizing robust and standardized experimental protocols, is essential for identifying the most effective therapeutic strategies for patients with KRAS G12C-mutant cancers.
References
- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
Validating Target Engagement of KRAS G12C Inhibitor 16: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the target engagement of "KRAS G12C inhibitor 16," a novel therapeutic agent. By comparing its performance with established inhibitors such as sotorasib (B605408) and adagrasib, this document outlines key experimental methodologies and presents a model for data interpretation.
Comparative Analysis of KRAS G12C Inhibitors
A critical step in the preclinical validation of a novel KRAS G12C inhibitor is to benchmark its performance against existing therapies. This involves a direct comparison of key quantitative metrics that describe the inhibitor's potency and efficacy. The following table summarizes hypothetical comparative data for "this compound" alongside representative values for sotorasib and adagrasib, which are well-characterized inhibitors of the KRAS G12C mutation.[1][2][3]
| Parameter | This compound (Hypothetical Data) | Sotorasib (Representative Data) | Adagrasib (Representative Data) |
| Biochemical IC₅₀ (nM) | 15 | ~10-20 | ~20-30 |
| Cellular p-ERK Inhibition EC₅₀ (nM) | 50 | ~40-60 | ~60-80 |
| Target Occupancy in vivo (% at efficacious dose) | >90% | >90% | >90% |
| Selectivity (vs. wild-type KRAS) | High | High | High |
Note: The data for "this compound" is hypothetical and for illustrative purposes. IC₅₀ (half-maximal inhibitory concentration) measures the potency of an inhibitor in a biochemical assay, while EC₅₀ (half-maximal effective concentration) reflects its potency in a cellular context.
Key Experimental Protocols for Target Engagement Validation
Validating that a KRAS G12C inhibitor reaches and engages its target within a complex biological system is fundamental for its development.[1] A multi-faceted approach employing orthogonal methods is essential for robust validation.
Mass Spectrometry for Target Occupancy
Mass spectrometry (MS)-based proteomics offers a direct and quantitative measurement of the covalent modification of KRAS G12C by an inhibitor in tissues.[1][4] This method provides unambiguous evidence of target engagement at the molecular level.
Protocol:
-
Tissue Lysis and Protein Extraction: Tumor tissue samples are homogenized and lysed to extract total protein.
-
Immunoaffinity Enrichment: An antibody specific to KRAS is used to enrich the protein from the complex mixture.[5]
-
Enzymatic Digestion: The enriched KRAS protein is digested into smaller peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of the inhibitor-bound peptide versus the unbound peptide is quantified to determine the percentage of target occupancy.[4]
Western Blot for Downstream Pathway Modulation
Inhibition of KRAS G12C is expected to suppress downstream signaling pathways, primarily the MAPK pathway.[6][7] Western blotting for phosphorylated ERK (p-ERK), a key downstream effector, is a widely used method to assess the functional consequence of target engagement.
Protocol:
-
Cell or Tissue Lysis: Cells or tissues are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for p-ERK, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified. A loading control (e.g., total ERK or a housekeeping protein) is used for normalization.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to monitor the thermal stability of a protein upon ligand binding in a cellular environment. The binding of an inhibitor to its target protein typically increases the protein's resistance to thermal denaturation.
Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The cell suspensions are heated at a range of temperatures.
-
Cell Lysis: The heated cells are lysed to release the soluble proteins.
-
Separation of Aggregated Proteins: The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Visualizing Pathways and Workflows
KRAS G12C Signaling Pathway and Inhibitor Action
The KRAS protein is a central node in signaling pathways that regulate cell growth, proliferation, and survival.[8] The G12C mutation leads to the constitutive activation of these pathways.[6] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive state and blocking downstream signaling.[8]
Caption: KRAS G12C signaling and inhibitor action.
Experimental Workflow for Target Occupancy by Mass Spectrometry
The following diagram illustrates the key steps in determining the in vivo target occupancy of "this compound" using a mass spectrometry-based approach.
Caption: Workflow for in vivo target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Assays for Characterizing KRAS G12C Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has ushered in a new era of targeted therapy for a range of cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. As novel inhibitors, such as "KRAS G12C inhibitor 16," are developed, a rigorous and multi-faceted validation approach is crucial to confirm their potency, selectivity, and mechanism of action. This guide provides a comparative overview of key orthogonal assays essential for building a comprehensive data package for a new therapeutic candidate. We will use the well-characterized inhibitors sotorasib (B605408) and adagrasib as benchmarks for comparison.
An orthogonal approach, which employs multiple independent methods to investigate the same biological question, is fundamental to ensuring that the observed activity is a direct result of on-target inhibition and not an artifact of a single experimental system. This strategy builds confidence by confirming target engagement, modulation of downstream signaling, and specific anti-proliferative effects.
The KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action
KRAS is a small GTPase that acts as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle regulates critical cellular processes, including cell growth, differentiation, and survival.[1] The G12C mutation results in a KRAS protein that is constitutively active, leading to the uncontrolled activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumorigenesis.[1][2]
KRAS G12C inhibitors are small molecules designed to selectively and covalently bind to the mutant cysteine residue at position 12.[2] This irreversible binding locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[2]
Logical Workflow for Inhibitor Validation
A systematic progression of assays is crucial for the efficient development of a drug candidate. The process typically begins with direct biochemical assessments of target interaction, followed by cell-based models to confirm target engagement and pathway effects in a more biologically relevant context. This can then be followed by in vivo studies to assess efficacy in animal models.[3]
Quantitative Data Comparison
The following tables summarize publicly available data for KRAS G12C inhibitors across a range of orthogonal assays. This allows for a direct comparison of their potency and selectivity.
Table 1: Biochemical Assays - Direct Target Interaction
| Inhibitor | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Biochemical Assay | KRAS G12C | 0.457 | [4] |
| Sotorasib (AMG 510) | Nucleotide Exchange (TR-FRET) | KRAS G12C | 0.00888 | [5] |
| Adagrasib (MRTX849) | Biochemical Binding | KRAS G12C | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cell-Based Assays - Downstream Signaling Inhibition
| Inhibitor | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | p-ERK Inhibition | MIA PaCa-2 | 3.06 | [4] |
| A549 | 11.1 | [4] | ||
| Sotorasib (AMG 510) | p-ERK Inhibition | MIA PaCa-2 | - | [6] |
| Adagrasib (MRTX849) | p-ERK Inhibition | NCI-H358 | - | - |
Table 3: Phenotypic Assays - Anti-proliferative Activity
| Inhibitor | Assay Type | Cell Line | GI50/IC50 (nM) | Reference |
| This compound | Cell Proliferation | - | - | - |
| Sotorasib (AMG 510) | CellTiter-Glo | MIA PaCa-2 | - | [6] |
| Adagrasib (MRTX849) | CellTiter-Glo (2D) | NCI-H358 | 10 - 973 | [7] |
| CellTiter-Glo (3D) | NCI-H358 | 0.2 - 1042 | [7] |
Note: Data for "this compound" is limited in the public domain. The tables will be updated as more information becomes available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are protocols for key orthogonal assays used to characterize KRAS G12C inhibitors.
Biochemical Assay: Nucleotide Exchange Assay (TR-FRET)
Objective: To measure the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a key step in its activation.
Principle: This assay utilizes Time-Resolved Fluorescence Energy Transfer (TR-FRET). KRAS G12C is pre-loaded with a fluorescently labeled GDP analog (BODIPY-GDP). The addition of GTP displaces the fluorescent GDP, leading to a decrease in fluorescence. Inhibitors that lock KRAS in the GDP-bound state will prevent this displacement, resulting in a stable fluorescence signal.[3][8]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 10 mM MgCl₂, pH 7.4). Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 384-well plate, add purified recombinant KRAS G12C protein pre-loaded with BODIPY-GDP.
-
Inhibitor Incubation: Add the test inhibitor at various concentrations to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.
-
Initiate Exchange: Add a mixture of GTP and a chelating agent like EDTA to initiate the nucleotide exchange reaction.
-
Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission) over time using a plate reader.
-
Data Analysis: Plot the rate of fluorescence change against the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the inhibitor binds to and stabilizes the KRAS G12C protein within a cellular environment.
Principle: Ligand binding to a protein increases its thermal stability. In CETSA, cells are treated with the inhibitor, and then the cell lysate is heated to various temperatures. Stabilized proteins will remain soluble at higher temperatures, while unbound proteins will denature and precipitate. The amount of soluble KRAS G12C at each temperature is then quantified, typically by Western blot.[9]
Protocol:
-
Cell Culture and Treatment: Culture a KRAS G12C mutant cell line (e.g., NCI-H358) to ~80% confluency. Treat the cells with the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 44°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble KRAS G12C by Western blot using a KRAS-specific antibody.
-
Data Analysis: Plot the amount of soluble KRAS G12C against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cell-Based Assay: p-ERK Inhibition (Western Blot)
Objective: To determine the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
Principle: As KRAS is an upstream activator of the RAF-MEK-ERK cascade, a potent KRAS G12C inhibitor should lead to a decrease in the phosphorylation of ERK (p-ERK). This can be readily quantified by Western blot analysis.[10]
Protocol:
-
Cell Culture and Treatment: Seed a KRAS G12C mutant cell line in a multi-well plate. Once attached, serum-starve the cells for 12-24 hours to reduce basal signaling. Treat the cells with a serial dilution of the inhibitor for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Plot the normalized p-ERK signal against the inhibitor concentration to determine the IC₅₀ value.
Phenotypic Assay: Cell Viability Assay (CellTiter-Glo®)
Objective: To measure the inhibitor's effect on the proliferation and viability of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]
Protocol:
-
Cell Seeding: Seed both KRAS G12C mutant and KRAS wild-type cells in 96-well plates at a low density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor and control compounds.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence with a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value for each cell line.
By systematically applying this suite of orthogonal assays, researchers can build a robust data package to confirm the potency, selectivity, and mechanism of action of novel KRAS G12C inhibitors like "this compound," providing the necessary confidence to advance the most promising candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
The Selectivity of KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in the treatment of cancers harboring this specific genetic alteration. A key attribute of these therapeutic agents is their selectivity for the mutant KRAS G12C protein over the wild-type (WT) form and other RAS isoforms, which is crucial for minimizing off-target effects and enhancing the therapeutic window. This guide provides a comparative analysis of the selectivity of representative KRAS G12C inhibitors against wild-type KRAS, supported by experimental data and detailed methodologies.
Comparative Selectivity Profiles
The selectivity of KRAS G12C inhibitors is a critical determinant of their therapeutic index. High selectivity ensures that the inhibitor primarily targets cancer cells harboring the G12C mutation, while sparing healthy cells that express wild-type KRAS. This minimizes the potential for toxicity and off-target effects. The following table summarizes the biochemical potency and selectivity of several prominent KRAS G12C inhibitors against the target mutant protein versus the wild-type.
| Inhibitor | Target | KRAS G12C Potency (IC50/K D ) | Wild-Type KRAS Activity | Selectivity (Fold vs. WT) | Reference |
| Sotorasib (AMG-510) | KRAS G12C | Potent | Low Activity | High | [1][2] |
| Adagrasib (MRTX849) | KRAS G12C | Potent | Low Activity | High | [1][2] |
| Glecirasib | KRAS G12C | High Potency | High Level of Selectivity | High | [3] |
| Divarasib (GDC-6036) | KRAS G12C | 5-20x more potent than Sotorasib/Adagrasib (in vitro) | 10-50x more selective than Sotorasib/Adagrasib (in vitro) | Very High | [4] |
| LY3537982 | KRAS G12C | Highly Potent and Selective | High Selectivity | High | [3][4] |
Note: Specific IC50/KD values can vary between different assay formats and experimental conditions. This table provides a qualitative summary of relative potencies and selectivities based on available data.
Experimental Protocols for Assessing Selectivity
The determination of inhibitor selectivity involves a combination of biochemical and cell-based assays. These experiments are designed to quantify the inhibitor's potency against the KRAS G12C mutant and its lack of activity against wild-type KRAS.
Biochemical Binding and Inhibition Assays
These assays directly measure the interaction between the inhibitor and purified KRAS proteins.
a) Fluorescence-Based GTP-Binding Assay (e.g., FRET)
-
Principle: This assay measures the inhibitor's ability to prevent the binding of a fluorescently labeled GTP analog to KRAS protein. A FRET (Förster Resonance Energy Transfer) signal is generated when the fluorescent GTP binds to a KRAS protein labeled with a FRET donor. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[2]
-
Protocol Outline:
-
Recombinant, purified KRAS G12C and wild-type KRAS proteins are diluted in an appropriate assay buffer.[2]
-
A fluorescently labeled GTP analog and a donor-labeled anti-tag antibody are prepared.[2]
-
The KRAS proteins are incubated with varying concentrations of the test inhibitor.
-
The fluorescent GTP analog and donor-labeled antibody are added to the protein-inhibitor mixture.
-
The FRET signal is measured over time using a plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce the FRET signal by 50%, is calculated for both KRAS G12C and wild-type KRAS to determine selectivity.
-
b) Mass Spectrometry-Based Covalent Engagement Assay
-
Principle: This method directly measures the extent of covalent modification of the KRAS G12C protein by the inhibitor.[5]
-
Protocol Outline:
-
Purified KRAS G12C protein is incubated with the inhibitor at a specific concentration and for a defined period.[5]
-
The reaction is quenched, and the protein sample is prepared for mass spectrometry analysis.[5]
-
Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is used to determine the mass of the unmodified and inhibitor-adducted protein.[5]
-
The percentage of covalent modification is calculated to assess the inhibitor's reactivity.
-
Cell-Based Assays
These assays evaluate the inhibitor's activity in a more biologically relevant context, using cancer cell lines with specific KRAS mutations.
a) Cellular Proliferation Assay (e.g., CellTiter-Glo®)
-
Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
Cancer cell lines harboring KRAS G12C and cell lines with wild-type KRAS are seeded in 96-well plates.
-
The cells are treated with a range of inhibitor concentrations for a period of 72 to 120 hours.[3][6]
-
The CellTiter-Glo® reagent is added to the wells, and luminescence is measured.[7]
-
The IC50 values for cell growth inhibition are determined for both cell lines to assess the inhibitor's cellular selectivity.
-
b) Downstream Signaling Pathway Inhibition Assay (e.g., Western Blot or pERK AlphaLisa)
-
Principle: This assay measures the inhibitor's ability to block the downstream signaling pathways activated by KRAS, such as the MAPK/ERK pathway.[8]
-
Protocol Outline:
-
KRAS G12C mutant and wild-type cell lines are treated with the inhibitor for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Western blotting is performed to detect the phosphorylation levels of key downstream proteins like ERK (pERK). Alternatively, a more high-throughput method like the pERK AlphaLisa assay can be used.[8]
-
A reduction in pERK levels in the KRAS G12C cell line, with minimal effect in the wild-type line, indicates selective inhibition of the signaling pathway.
-
Visualizing the Mechanism and Evaluation
To better understand the context of KRAS G12C inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: KRAS Signaling Pathway and Inhibitor Intervention.
Caption: Workflow for KRAS G12C Inhibitor Selectivity Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Comparative Cross-Reactivity Analysis of KRAS G12C Inhibitors
A Guide for Researchers and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in the treatment of cancers harboring this specific genetic alteration. However, the high degree of homology among RAS isoforms (KRAS, NRAS, and HRAS) and the presence of other oncogenic mutations necessitate a thorough evaluation of an inhibitor's selectivity. High selectivity is paramount for minimizing off-target effects and maximizing therapeutic efficacy.
This guide provides a comparative overview of the cross-reactivity profiles of KRAS G12C inhibitors. As specific cross-reactivity data for a compound designated "KRAS G12C inhibitor 16" is not publicly available, this guide utilizes data from well-characterized inhibitors such as sotorasib (B605408) and adagrasib as representative examples to illustrate the principles and methodologies of cross-reactivity assessment.
Data Presentation: Inhibitor Selectivity Profiles
The selectivity of KRAS G12C inhibitors is evaluated using a combination of biochemical and cell-based assays. These assays quantify the inhibitor's potency against the intended KRAS G12C target and its activity against other RAS isoforms and common cancer-associated mutations.
Table 1: Biochemical Cross-Reactivity of Representative KRAS G12C Inhibitors
This table summarizes the inhibitory activity (IC50) of representative KRAS G12C inhibitors against different RAS isoforms in biochemical assays. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. WT | Reference |
| Sotorasib | KRAS G12C | 10 | >1000-fold | [1][2] |
| KRAS WT | >10,000 | [2] | ||
| HRAS G12C | 50 | [1] | ||
| NRAS G12C | 200 | [1] | ||
| Adagrasib | KRAS G12C | 5 | >1000-fold | [3][4] |
| KRAS WT | >5,000 | [4] | ||
| HRAS G12C | 30 | [1] | ||
| NRAS G12C | 150 | [1] |
Table 2: Cellular Potency of Representative KRAS G12C Inhibitors
This table presents the potency of the inhibitors in cell-based assays, measuring their ability to inhibit the proliferation of cancer cell lines with specific RAS mutations.
| Inhibitor | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| Sotorasib | NCI-H358 | KRAS G12C | 8 | [2] |
| MIA PaCa-2 | KRAS G12C | 12 | [2] | |
| A549 | KRAS G12S | >10,000 | [2] | |
| Adagrasib | NCI-H358 | KRAS G12C | 6 | [4] |
| SW1573 | KRAS G12C | 25 | [5] | |
| HCT-116 | KRAS G13D | >5,000 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of inhibitor cross-reactivity.
Kinome Scanning for Off-Target Kinase Interactions
This method assesses the binding of an inhibitor to a large panel of purified kinases to identify potential off-target interactions. The KINOMEscan™ platform is a widely used example.[7][8]
Principle: The assay is based on a competition binding assay where the test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[7]
Protocol:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.[7]
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.
-
Binding and Elution: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. Compounds that do not bind will have no effect on the amount of kinase captured.[7]
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically reported as percent of control, where the DMSO control represents 100% kinase binding. Dissociation constants (Kd) can be determined by running the assay with a range of inhibitor concentrations.[7]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify and quantify the engagement of a drug with its target protein in a cellular environment. The principle is based on ligand-induced thermal stabilization of the target protein.[9][10][11]
Principle: When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cell lysates or intact cells across a range of temperatures, the amount of soluble (non-denatured) protein can be measured. A shift in the protein's melting curve to a higher temperature in the presence of a compound indicates target engagement.[9][10]
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one group of cells with the inhibitor and a control group with vehicle (e.g., DMSO) for 1-2 hours at 37°C.[9]
-
Heating Step: Aliquot the cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for a set time (e.g., 3 minutes), followed by a cooling step.[9]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer to release the cellular proteins.[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. The amount of the target protein in the soluble fraction is then quantified, typically by Western blot analysis or mass spectrometry.[10][11]
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melt curve. A shift in the melt curve in the inhibitor-treated samples compared to the control indicates target stabilization.[10]
Western Blot for Downstream Signaling Inhibition
This cell-based assay measures the ability of an inhibitor to block the signaling pathway downstream of KRAS, providing a functional readout of on-target activity. A common method is to measure the phosphorylation of ERK (p-ERK).[12][13]
Principle: Active KRAS G12C leads to the phosphorylation and activation of downstream proteins in the MAPK pathway, including MEK and ERK. A potent and selective inhibitor will reduce the levels of phosphorylated ERK (p-ERK) in KRAS G12C mutant cells.[12]
Protocol:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cancer cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for p-ERK. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal and confirm equal protein loading.[12]
-
Data Analysis: Quantify the band intensities to determine the extent of p-ERK inhibition at different inhibitor concentrations.
Visualizations
KRAS Signaling Pathway
The diagram below illustrates the KRAS signaling pathway and the point of inhibition by a KRAS G12C inhibitor. These inhibitors lock KRAS G12C in an inactive, GDP-bound state, preventing downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT.[12][14]
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a typical workflow for assessing the cross-reactivity and selectivity of a novel KRAS G12C inhibitor.
Caption: Workflow for inhibitor cross-reactivity and selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. chayon.co.kr [chayon.co.kr]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Sotorasib Resistance: A Comparative Guide to Next-Generation KRAS G12C Inhibitors and Therapeutic Strategies
The advent of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib (B605408), has marked a pivotal moment in oncology. However, the emergence of resistance presents a significant clinical challenge, necessitating the development of novel therapeutic agents and strategies. This guide provides a comparative analysis of therapeutic approaches in sotorasib-resistant models, with a focus on alternative KRAS G12C inhibitors and combination therapies. While specific public data for a compound designated "KRAS G12C inhibitor 16" is limited, this guide will address the broader class of next-generation inhibitors and their potential to overcome known resistance mechanisms, using available preclinical and clinical data for comparison.
Mechanisms of Resistance to Sotorasib
Resistance to sotorasib can be broadly categorized as either on-target (involving the KRAS protein itself) or off-target (activation of bypass pathways). A comprehensive understanding of these mechanisms is crucial for the development of effective subsequent therapies.
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent sotorasib from binding effectively. These can occur at various residues, altering the drug's binding pocket.[1][2]
-
KRAS Amplification: Increased copies of the KRAS G12C gene can lead to higher levels of the oncoprotein, overwhelming the inhibitory effect of the drug.[3][4]
Off-Target Resistance:
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs such as EGFR and MET can reactivate downstream pathways like MAPK and PI3K/AKT, bypassing the need for KRAS G12C signaling.[2][5][6]
-
Mutations in Downstream Effectors: Activating mutations in genes downstream of KRAS, such as BRAF, NRAS, and PIK3CA, can sustain pro-survival signaling despite KRAS G12C inhibition.[6][7][8]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process that can confer broad drug resistance, including to KRAS G12C inhibitors.[6]
Comparative Efficacy of KRAS G12C Inhibitors and Combination Strategies in Sotorasib-Resistant Models
The following tables summarize preclinical and clinical data for alternative KRAS G12C inhibitors and combination strategies in the context of sotorasib resistance.
| Inhibitor / Strategy | Sotorasib-Resistant Model(s) | Key Efficacy Data | Reference |
| Adagrasib | Cell lines and patient-derived xenografts with specific secondary KRAS mutations (e.g., H95D/Q/R) | Overcomes resistance conferred by certain mutations that affect sotorasib binding. | [1][9] |
| Next-Generation KRAS G12C Inhibitors (e.g., GDC-6036) | Preclinical models | Higher potency and selectivity compared to first-generation inhibitors.[10] | [10] |
| Sotorasib + SHP2 Inhibitor | Preclinical models | Synergistic effect by blocking feedback reactivation of the MAPK pathway. | [11] |
| Sotorasib + EGFR Inhibitor (e.g., Panitumumab) | Colorectal cancer clinical trials (CodeBreaK 300) | Improved progression-free survival compared to standard of care in patients with KRAS G12C-mutated CRC.[3] | [3][11] |
| Sotorasib + MEK Inhibitor | Mouse xenograft models | Reduces tumor volume by co-targeting the MAPK pathway.[12] | [12] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the context of evaluating novel KRAS G12C inhibitors.
Cell Viability and IC50 Determination
-
Objective: To determine the concentration of an inhibitor required to inhibit 50% of cancer cell growth (IC50).
-
Methodology:
-
Cell Culture: Sotorasib-sensitive and resistant cancer cell lines are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The results are normalized to untreated controls, and the IC50 values are calculated using non-linear regression analysis.[13]
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the effect of an inhibitor on the phosphorylation status of key proteins in signaling pathways (e.g., MAPK and PI3K/AKT).
-
Methodology:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract proteins.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT), followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with sotorasib-resistant tumor cells or patient-derived xenografts (PDXs).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test inhibitor is administered orally or via injection at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).[6]
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Sotorasib inhibits the active state of KRAS G12C.
Caption: Strategies to overcome sotorasib resistance mechanisms.
Caption: Workflow for evaluating novel sotorasib-resistance therapies.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS G12C inhibitor 16" comparative pharmacokinetic profile
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of specific inhibitors for the previously "undruggable" KRAS G12C mutation. This guide provides a comparative analysis of the pharmacokinetic profiles of several key KRAS G12C inhibitors, including the clinical candidates sotorasib, adagrasib, and divarasib, alongside the preclinical compound ARS-1620. While "KRAS G12C inhibitor 16" (compound 39 from patent WO2019110751A1) is noted for its potency, specific quantitative pharmacokinetic data are not publicly available. The patent asserts that this series of compounds exhibits improved pharmacokinetic properties, such as increased stability in blood and reduced liver clearance.[1]
Quantitative Pharmacokinetic Data
The following table summarizes the available preclinical pharmacokinetic parameters for several KRAS G12C inhibitors in rodent models. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which in turn influence their efficacy and safety profiles.
| Inhibitor | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Sotorasib | Rat | 10 mg/kg (oral) | 123 | 0.25 | 170 | 1.90 | Not Reported in this study |
| Adagrasib | Mouse | 30 mg/kg (oral) | ~1800 (at 1h) | ~1 | Not Reported in this study | ~24 (in humans) | Not Reported in this study |
| Divarasib | Human (Phase I) | 400 mg (single dose) | 657 (at steady state) | Not Reported | 9130 (at steady state) | 17.6 | Not Reported |
| ARS-1620 | Mouse | Not Specified | Described as having desirable pharmacokinetics and excellent oral bioavailability | Not Specified | Not Specified | Not Specified | Excellent |
Note: Direct comparison should be made with caution due to differences in species, dosing, and experimental conditions.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of preclinical and clinical studies. Below are generalized methodologies for the key experiments.
In Vivo Pharmacokinetic Studies in Rodents:
-
Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
-
Drug Administration: For oral administration, the inhibitor is typically formulated in a vehicle such as a solution of polyethylene (B3416737) glycol and administered via oral gavage. For intravenous administration, the compound is dissolved in a suitable solvent and administered through a tail vein.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration from the tail vein or via cardiac puncture. Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the inhibitor in plasma samples is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of this research, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for assessing the pharmacokinetics of a KRAS G12C inhibitor.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Preclinical Pharmacokinetic Profiling.
References
Safety Operating Guide
Personal protective equipment for handling KRAS G12C inhibitor 16
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KRAS G12C inhibitor 16. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for operations with the potential for aerosol generation. |
II. Safe Handling and Operational Plan
Adherence to the following procedural steps is mandatory to ensure a safe laboratory environment.
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2] Do not breathe dust or vapor.[1][2]
-
Weighing and Aliquoting: If working with a solid form, conduct weighing and aliquoting in a chemical fume hood to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the inhibitor slowly to avoid splashing. For animal experiments, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
C. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
For solid-form products, storage at -20°C is recommended for long-term stability (up to 3 years).[3]
-
Stock solutions should be stored at -80°C for long-term storage (up to 1 year).[3] It is advisable to aliquot the product to avoid repeated freeze-thaw cycles.[3]
III. Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1][2] Wash out the mouth with water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste materials, including unused inhibitor, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Do not allow the chemical to enter drains or waterways.[1][2]
V. Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
